(S)-GNE-987
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C56H67F2N9O8S2 |
|---|---|
Poids moléculaire |
1096.3 g/mol |
Nom IUPAC |
8-(3,5-difluoro-2-pyridinyl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |
InChI |
InChI=1S/C56H67F2N9O8S2/c1-33-49(76-32-63-33)35-18-16-34(17-19-35)25-62-53(71)45-23-39(68)29-67(45)55(73)50(56(2,3)4)64-46(69)15-13-11-9-7-8-10-12-14-20-59-52(70)40-24-44-41(21-36(40)31-77(6,74)75)42-30-65(5)54(72)48-47(42)37(26-60-48)28-66(44)51-43(58)22-38(57)27-61-51/h16-19,21-22,24,26-27,30,32,39,45,50,60,68H,7-15,20,23,25,28-29,31H2,1-6H3,(H,59,70)(H,62,71)(H,64,69)/t39-,45-,50+/m0/s1 |
Clé InChI |
VTPSYVSGGUUAFN-UBCXKQDMSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |
Origine du produit |
United States |
Foundational & Exploratory
(S)-GNE-987: An In-depth Technical Guide to its Use as an Inactive Control in PROTAC Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. The design and validation of a PROTAC require rigorous experimental controls to ensure that the observed biological effects are a direct result of the targeted degradation of the protein of interest. (S)-GNE-987 has been developed as a critical tool for such validation in studies involving the potent and selective BRD4-degrading PROTAC, GNE-987. This technical guide provides a comprehensive overview of this compound, its mechanism of action as an inactive control, and detailed protocols for its application in key experimental workflows.
This compound is the inactive epimer of GNE-987, a highly potent PROTAC that induces the degradation of the BET family protein BRD4. While both GNE-987 and this compound can bind to the bromodomains of BRD4, this compound is engineered to be incapable of recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This critical difference renders this compound unable to form the ternary complex required to initiate the ubiquitination and subsequent proteasomal degradation of BRD4. Consequently, this compound serves as an ideal negative control to distinguish between the effects of BRD4 degradation and other potential off-target or non-degradation-related effects of the active PROTAC.
Data Presentation
The following tables summarize the key quantitative data for this compound and its active counterpart, GNE-987, providing a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical Binding Affinities
| Compound | Target | IC50 (nM) | E3 Ligase Binding |
| This compound | BRD4 BD1 | 4 | Does not bind VHL |
| BRD4 BD2 | 3.9 | ||
| GNE-987 | BRD4 BD1 | 4.7 | Binds VHL |
| BRD4 BD2 | 4.4 |
Table 2: Cellular Activity for BRD4 Degradation
| Compound | Cell Line | DC50 (nM) |
| This compound | Various | No degradation observed |
| GNE-987 | EOL-1 (AML) | 0.03[1][2] |
Table 3: Cellular Viability and MYC Expression
| Compound | Cell Line | IC50 (nM) - Viability | IC50 (nM) - MYC Expression |
| GNE-987 | EOL-1 | 0.02[1] | 0.03[1] |
| HL-60 | 0.03[1] | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound as an inactive control are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and experimental conditions.
Western Blotting to Confirm Selective BRD4 Degradation
This experiment is fundamental to demonstrating that the active PROTAC induces degradation of the target protein, while the inactive control does not.
Objective: To assess the levels of BRD4 protein in cells treated with GNE-987, this compound, and a vehicle control.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., EOL-1, HL-60, or other relevant cell lines) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of GNE-987 (e.g., 0.1, 1, 10 nM), a high concentration of this compound (e.g., 100 nM or 1 µM), and a vehicle control (e.g., DMSO) for a specified time (e.g., 5, 24 hours)[1].
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and load onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
As a loading control, probe the same membrane for a housekeeping protein such as GAPDH or β-actin.
-
Expected Outcome: A significant, dose-dependent decrease in BRD4 protein levels should be observed in cells treated with GNE-987. In contrast, no significant change in BRD4 levels should be detected in cells treated with this compound or the vehicle control.
Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation
This experiment validates the mechanism of action of the PROTAC by demonstrating the formation of a ternary complex between the target protein (BRD4), the E3 ligase (VHL), and the active PROTAC, but not the inactive control.
Objective: To determine if GNE-987, but not this compound, can induce the interaction between BRD4 and VHL.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with GNE-987, this compound, and a vehicle control as described in the Western Blot protocol.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100) to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against VHL or BRD4 overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting, probing for both BRD4 and VHL.
-
Expected Outcome: In the samples treated with GNE-987, immunoprecipitation of VHL should result in the co-immunoprecipitation of BRD4, and vice-versa. This interaction should be absent or significantly reduced in the samples treated with this compound or the vehicle control.
Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq)
This experiment investigates the functional consequences of BRD4 degradation on its chromatin occupancy at target gene promoters and super-enhancers.
Objective: To assess the effect of GNE-987-mediated BRD4 degradation on the binding of BRD4 to the regulatory regions of its target genes, such as MYC.
Methodology:
-
Cell Treatment and Cross-linking:
-
Treat cells with GNE-987, this compound, and a vehicle control.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against BRD4 overnight at 4°C.
-
Add Protein A/G beads to immunoprecipitate the BRD4-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
-
ChIP-qPCR: Quantify the amount of immunoprecipitated DNA at specific gene loci (e.g., the MYC promoter or super-enhancer) using quantitative PCR.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify all BRD4 binding sites across the genome.
-
Expected Outcome: Treatment with GNE-987 should lead to a significant reduction in the amount of BRD4 bound to its target gene regulatory regions, as measured by ChIP-qPCR or a decrease in peak heights in ChIP-seq data. No such reduction should be observed with this compound treatment.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.
References
An In-depth Technical Guide to the Mechanism of (S)-GNE-987
This guide provides a detailed examination of the molecular mechanism of (S)-GNE-987, a high-affinity ligand for the bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins. It is intended for researchers, scientists, and professionals in the field of drug development. This document distinguishes the mechanism of this compound from its well-studied epimer, the PROTAC degrader GNE-987, and summarizes key quantitative data and experimental methodologies.
Introduction: this compound as a Non-Degrading Epimer
This compound is the hydroxy-proline epimer of GNE-987, a potent chimeric BET degrader.[1] While both molecules are designed to interact with BET proteins, a critical stereochemical difference dictates their ultimate cellular function. GNE-987 is a Proteolysis Targeting Chimera (PROTAC) that effectively induces the degradation of BET proteins, primarily BRD4.[2][3][4] In stark contrast, this compound acts as a negative control; it binds to BRD4 but is engineered to abrogate the subsequent steps required for protein degradation.[1]
Core Mechanism of Action
The primary mechanism of this compound is its function as a competitive inhibitor of the bromodomains of BRD4.
-
High-Affinity Bromodomain Binding : this compound binds with high, low-nanomolar affinity to the two bromodomains of BRD4, BD1 and BD2.[1] These bromodomains are "reader" modules that recognize and bind to acetylated lysine residues on histone tails, a key interaction for transcriptional activation. By occupying these domains, this compound can prevent BRD4 from binding to chromatin.
-
Failure to Engage E3 Ligase : The defining feature of this compound is its inability to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its epimer, GNE-987, is a bifunctional molecule containing a ligand for BRD4 and a ligand for VHL, connected by a linker.[3][5] The specific stereochemistry of the hydroxy-proline moiety in GNE-987 is essential for VHL recognition. In this compound, this configuration is altered, preventing the formation of a stable ternary complex between BRD4, this compound, and the VHL E3 ligase.
-
Absence of Protein Degradation : Because this compound does not recruit the VHL E3 ligase, it cannot trigger the ubiquitination of BRD4. Consequently, the BRD4 protein is not marked for destruction by the proteasome and is not degraded.[1] This makes this compound a valuable tool for distinguishing between cellular effects arising from simple BET inhibition versus those caused by BET protein degradation.
The logical workflow below illustrates the mechanism of this compound.
For comparative purposes, the mechanism of the active degrader GNE-987 is shown below. It successfully forms the ternary complex, leading to ubiquitination and proteasomal degradation of BRD4.[2][3]
Quantitative Data Summary
The binding affinity of this compound highlights its potency as a BRD4 ligand, while data for GNE-987 demonstrates the functional consequences of its PROTAC activity.
Table 1: Binding Affinity of this compound
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| BRD4 Bromodomain 1 (BD1) | 4.0 | [1] |
| BRD4 Bromodomain 2 (BD2) | 3.9 |[1] |
Table 2: Comparative Biological Activity of GNE-987 (PROTAC Degrader)
| Parameter | Target / Cell Line | Value (nM) | Reference |
|---|---|---|---|
| Binding Affinity (IC₅₀) | BRD4 Bromodomain 1 (BD1) | 4.7 | [3][5] |
| BRD4 Bromodomain 2 (BD2) | 4.4 | [3][5] | |
| Degradation (DC₅₀) | BRD4 in EOL-1 cells | 0.03 | [3][5] |
| Cell Viability (IC₅₀) | EOL-1 cells | 0.02 | [3][5] |
| HL-60 cells | 0.03 | [3][5] |
| Pathway Inhibition (IC₅₀) | MYC Expression | 0.03 |[3][5] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6] DC₅₀ (Degradation concentration 50%) is the concentration of a degrader required to reduce the target protein level by 50%.
Experimental Protocols
The characterization of this compound and GNE-987 involves several key experimental techniques. Below are generalized methodologies based on the cited literature.
A. Western Blotting for Protein Degradation Analysis
This technique is used to quantify the levels of BET proteins (BRD2, BRD3, BRD4) following treatment with a degrader.
-
Cell Culture and Treatment : Cancer cell lines (e.g., AML cell lines NB4, HL-60) are cultured to approximately 70-80% confluency.[7] Cells are then treated with various concentrations of GNE-987 or this compound (e.g., 0.1-10 nM) for a specified duration (e.g., 5-24 hours).[5][7]
-
Protein Extraction : After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification and Loading : Protein concentration is determined using a BCA assay. Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-PAGE gel for electrophoresis.
-
Transfer and Blocking : Proteins are transferred from the gel to a PVDF membrane. The membrane is then blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies specific for BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH or β-actin).[8]
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein bands are quantified using densitometry software.
B. Cell Viability Assays (e.g., MTT or CellTiter-Glo)
These assays measure the effect of a compound on cell proliferation and survival to determine IC₅₀ values.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : A serial dilution of the compound (this compound or GNE-987) is added to the wells. A vehicle-only control (e.g., DMSO) is included.
-
Incubation : Cells are incubated with the compound for a set period (e.g., 72 hours).
-
Reagent Addition and Measurement :
-
For MTT assays , MTT reagent is added and incubated, allowing viable cells to form formazan crystals. The crystals are then solubilized, and absorbance is read on a plate reader.
-
For CellTiter-Glo assays , the reagent is added to measure ATP levels, which correlate with cell viability. Luminescence is measured on a plate reader.
-
-
Data Analysis : The signal is normalized to the vehicle control, and the IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression.
C. RNA-Sequencing (RNA-seq) and ChIP-Sequencing (ChIP-seq)
These high-throughput sequencing techniques are employed to understand the global impact of BET degradation on gene expression and chromatin binding.[2][4][8]
-
Experimental Workflow :
-
Cell Treatment : Cells are treated with GNE-987 or a vehicle control.
-
Sample Preparation :
-
For RNA-seq : Total RNA is extracted, and mRNA is isolated to construct sequencing libraries.
-
For ChIP-seq : Cells are cross-linked with formaldehyde. Chromatin is sheared, and an antibody against BRD4 is used to immunoprecipitate BRD4-bound DNA fragments. The DNA is then purified to create sequencing libraries.
-
-
Sequencing : Libraries are sequenced using a next-generation sequencing platform.
-
Data Analysis :
-
RNA-seq : Reads are aligned to a reference genome to identify differentially expressed genes between treated and control samples. Pathway analysis (e.g., HALLMARK pathway enrichment) is performed to understand the biological functions affected.[2]
-
ChIP-seq : Reads are mapped to identify genomic regions with enriched BRD4 binding. This is often used to identify super-enhancers (SEs), which are large clusters of enhancers that drive the expression of key oncogenes like MYC.[2][4][8] Analysis reveals how GNE-987 disrupts the super-enhancer landscape.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The BET inhibitor GNE-987 effectively induces anti-cancer effects in T-cell acute lymphoblastic leukemia by targeting enhancer regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: (S)-GNE-987 Binding Affinity to BRD4 Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the selective BRD4 inhibitor, (S)-GNE-987, to the two bromodomains of BRD4 (BD1 and BD2). It includes quantitative binding data, detailed experimental methodologies for assessing binding affinity, and a visualization of the relevant BRD4 signaling pathway.
Introduction to BRD4 and this compound
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. It acts as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of genes involved in cell cycle progression, proliferation, and oncogenesis. The two tandem bromodomains of BRD4, BD1 and BD2, are the primary sites of interaction with acetylated histones.
This compound is the (S)-enantiomer of GNE-987, a potent and selective inhibitor of the BET family of proteins. While the racemic GNE-987 is a proteolysis-targeting chimera (PROTAC) that induces the degradation of BRD4, the (S)-enantiomer acts as a traditional inhibitor by competitively binding to the bromodomains. Understanding the specific binding affinity of this compound to each BRD4 bromodomain is critical for elucidating its mechanism of action and for the development of more targeted cancer therapeutics.
Quantitative Binding Affinity Data
The binding affinity of this compound and its racemic counterpart, GNE-987, to the first and second bromodomains of BRD4 has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.
The following tables summarize the reported IC50 values for this compound and GNE-987 against BRD4 BD1 and BD2.
| Compound | Target Bromodomain | IC50 (nM) |
| This compound | BRD4 BD1 | 4 |
| This compound | BRD4 BD2 | 3.9[1] |
| Compound | Target Bromodomain | IC50 (nM) |
| GNE-987 (racemic) | BRD4 BD1 | 4.7[2] |
| GNE-987 (racemic) | BRD4 BD2 | 4.4[2] |
These data indicate that this compound binds with high, low-nanomolar affinity to both BRD4 bromodomains, with a slightly higher affinity for BD2. The racemic mixture, GNE-987, exhibits a comparable high-affinity binding profile to both bromodomains.
Experimental Protocols for Determining Binding Affinity
The determination of the IC50 values for compounds like this compound binding to BRD4 bromodomains is typically achieved through competitive binding assays. Two common high-throughput screening methods for this purpose are the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays. Below are detailed, generalized protocols for these assays, which are representative of the methodologies used to obtain the binding data presented above.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol
This protocol describes a competitive binding assay to determine the IC50 of a test compound (e.g., this compound) for a BRD4 bromodomain. The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BRD4 bromodomain.
Materials and Reagents:
-
GST-tagged BRD4 BD1 or BD2 protein
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Test compound (this compound) and a known inhibitor (e.g., JQ1) as a positive control
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (this compound) in assay buffer. Typically, a 10-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 µM). Include wells for a positive control (e.g., JQ1) and a negative control (DMSO vehicle).
-
Protein and Peptide Preparation: Dilute the GST-tagged BRD4 bromodomain protein and the biotinylated histone H4 peptide to their pre-determined optimal concentrations in assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound or control to the appropriate wells of a 384-well plate.
-
Add 5 µL of the diluted GST-tagged BRD4 bromodomain protein to all wells.
-
Add 5 µL of the diluted biotinylated histone H4 peptide to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for binding to reach equilibrium.
-
-
Bead Addition:
-
Prepare a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads in assay buffer.
-
Add 10 µL of the bead mixture to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. The signal is generated by the proximity of the donor and acceptor beads, which is dependent on the protein-peptide interaction.
-
Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay Protocol
This protocol outlines a competitive TR-FRET assay to measure the inhibition of the interaction between a BRD4 bromodomain and an acetylated histone peptide by a test compound.
Materials and Reagents:
-
His-tagged BRD4 BD1 or BD2 protein
-
Biotinylated and fluorescently-labeled histone H4 peptide (e.g., with a fluorescent dye like FITC)
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., APC or d2) (Acceptor)
-
Test compound (this compound) and a known inhibitor as a positive control
-
TR-FRET Assay Buffer
-
384-well, low-volume, black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in TR-FRET assay buffer as described for the AlphaScreen assay.
-
Reagent Preparation: Dilute the His-tagged BRD4 protein, the biotinylated-fluorescent histone peptide, the Europium-labeled anti-His antibody, and the Streptavidin-conjugated fluorophore to their optimal concentrations in assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound or control to the wells of the 384-well plate.
-
Add 5 µL of a mixture containing the His-tagged BRD4 protein and the Europium-labeled anti-His antibody.
-
Add 5 µL of a mixture containing the biotinylated-fluorescent histone peptide and the Streptavidin-conjugated fluorophore.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60-120 minutes).
-
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
BRD4 Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the BRD4 signaling pathway and a typical experimental workflow for determining inhibitor binding affinity.
Caption: BRD4 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Determining Inhibitor Binding Affinity.
Conclusion
This compound demonstrates high-affinity binding to both bromodomains of BRD4, with IC50 values in the low nanomolar range. This potent inhibition disrupts the interaction of BRD4 with acetylated histones, a key step in the transcriptional activation of oncogenes. The experimental protocols detailed in this guide, such as AlphaScreen and TR-FRET, provide robust and high-throughput methods for quantifying the binding affinity of inhibitors like this compound. A thorough understanding of these binding characteristics and the underlying signaling pathways is essential for the continued development of BET inhibitors as effective cancer therapies.
References
The Inactive Epimer (S)-GNE-987 as a Negative Control for the BRD4 Degrader GNE-987: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, the use of PROteolysis TArgeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. GNE-987 is a potent PROTAC that degrades the Bromodomain and Extra-Terminal (BET) family protein BRD4, a key regulator of oncogene transcription.[1][2][3] To rigorously validate the biological effects of GNE-987 and ensure that they are a direct consequence of BRD4 degradation, a proper negative control is indispensable. This technical guide details the use of (S)-GNE-987, the inactive epimer of GNE-987, as a negative control, providing quantitative data, experimental protocols, and visual diagrams to support its application in research and drug development.
This compound is the hydroxy-proline epimer of GNE-987.[4] This stereochemical difference abrogates its binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical step in the PROTAC-mediated degradation pathway.[4] Consequently, while this compound retains its ability to bind to BRD4, it is incapable of inducing its degradation.[4] This property makes it an ideal negative control to distinguish the effects of BRD4 degradation from other potential off-target effects of the GNE-987 molecule.
Data Presentation
The following tables summarize the quantitative data comparing the activity of GNE-987 and its inactive control, this compound.
Table 1: Binding Affinity to BRD4 Bromodomains
| Compound | BRD4 BD1 IC50 (nM) | BRD4 BD2 IC50 (nM) |
| GNE-987 | 4.7[1][5] | 4.4[1][5] |
| This compound | 4[4] | 3.9[4] |
Table 2: BRD4 Degradation and Cell Viability
| Compound | BRD4 Degradation (DC50, nM) in EOL-1 cells | Cell Viability (IC50, nM) in EOL-1 cells | Cell Viability (IC50, nM) in HL-60 cells |
| GNE-987 | 0.03[1][5] | 0.02[5] | 0.03[5] |
| This compound | Does not degrade BRD4[4] | Not reported | Not reported |
Signaling Pathway and Mechanism of Action
GNE-987 functions by forming a ternary complex between BRD4 and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the proteasome. This compound, due to its stereochemistry, cannot recruit VHL and therefore does not initiate this degradation cascade.
Caption: Mechanism of action for GNE-987 and its inactive control this compound.
Experimental Protocols
Western Blot for BRD4 Degradation
This protocol is designed to assess the ability of GNE-987 to induce BRD4 degradation compared to the this compound negative control.
Materials:
-
EOL-1 or other suitable human cancer cell line
-
GNE-987 and this compound
-
DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with increasing concentrations of GNE-987 and this compound (e.g., 0.1, 1, 10, 100 nM) and a DMSO vehicle control for a specified time (e.g., 5, 12, or 24 hours).[2][5]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 and anti-loading control antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Compare the levels of BRD4 in treated cells to the vehicle control.
Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol measures the effect of GNE-987 and this compound on cell proliferation and viability.
Materials:
-
GNE-987 and this compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well.[2]
-
Compound Treatment: Treat cells with a range of concentrations of GNE-987 and this compound in triplicate for 24-72 hours.[2][6] Include a vehicle control (0.05% DMSO).[2]
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add MTT reagent and incubate, followed by the addition of a solubilizing agent.
-
-
Data Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Experimental Workflow for Negative Control Validation
The following diagram illustrates a logical workflow for validating this compound as a negative control for GNE-987.
Caption: Experimental workflow for validating this compound as a negative control.
Conclusion
The use of this compound as a negative control is crucial for the rigorous evaluation of the biological and therapeutic effects of the BRD4 degrader GNE-987. By retaining its ability to bind to BRD4 while being unable to induce its degradation, this compound allows researchers to confidently attribute the observed cellular and in vivo effects of GNE-987 to the specific degradation of BRD4. This technical guide provides the necessary data, protocols, and conceptual frameworks to effectively utilize this compound in research and drug development, ensuring the generation of robust and reliable data.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BET PROTAC inhibitor GNE-987 displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Decisive Role of Stereochemistry: Why (S)-GNE-987 Fails to Engage the VHL E3 Ligase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-987 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its efficacy is critically dependent on the precise three-dimensional arrangement of its constituent parts. The stereoisomer (S)-GNE-987, an epimer of the active (R)-GNE-987 at the hydroxyproline moiety, is inactive as a protein degrader. This inactivity is not due to a failure to recognize the target protein, BRD4, but is entirely caused by its inability to bind to the VHL E3 ligase. The specific (2S,4R) stereochemistry of the hydroxyproline ring in (R)-GNE-987 is essential for establishing a network of hydrogen bonds within the VHL binding pocket. The inverted stereochemistry at the 4-position in this compound, which corresponds to a (2S,4S)-hydroxyproline, disrupts this critical interaction, thereby abrogating its ability to recruit the E3 ligase and initiate protein degradation.
Introduction to GNE-987 and PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention, moving from protein inhibition to induced protein degradation. A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
GNE-987 is a PROTAC that targets the BET family of proteins, which are critical regulators of gene transcription and are implicated in various cancers.[1] The active stereoisomer, (R)-GNE-987, effectively recruits the VHL E3 ligase to BRD4, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][2]
The Critical Role of Stereochemistry in VHL Recognition
The interaction between the VHL E3 ligase and its ligands is exquisitely sensitive to stereochemistry. VHL naturally recognizes the hydroxylated proline residue (Hyp) of the Hypoxia-Inducible Factor 1α (HIF-1α).[3] Small molecule VHL ligands, including the one incorporated into GNE-987, are designed to mimic this natural interaction. The key recognition motif is the (2S,4R)-4-hydroxyproline core.[4] This specific stereoisomer adopts a C4-exo ring pucker, which optimally positions the 4-hydroxyl group to act as a crucial hydrogen bond donor and acceptor.[5]
The critical interactions for VHL binding are:
-
Hydrogen Bond with Ser111 and His110: The 4-hydroxyl group of the (2S,4R)-hydroxyproline forms a key hydrogen bond with the side chains of Ser111 and His110 within the VHL binding pocket.[5]
-
Hydrogen Bond with Tyr98: The backbone carbonyl of the hydroxyproline ring forms a hydrogen bond with the phenolic hydroxyl group of Tyr98.[6]
-
Amide Conformation: The amide bond preceding the proline ring must adopt a trans conformation to fit within the binding site, a conformation that is stabilized by the C4-exo pucker.[5]
Any deviation from this precise stereochemical arrangement results in a dramatic loss of binding affinity.
Comparative Analysis of (R)-GNE-987 and this compound
The only difference between (R)-GNE-987 and this compound is the stereocenter at the 4-position of the hydroxyproline ring. (R)-GNE-987 contains the required (2S,4R)-hydroxyproline, while this compound contains the (2S,4S)-hydroxyproline epimer.[7] This single change has a profound impact on biological activity.
Binding Affinity and Activity Data
As the data below illustrates, while both stereoisomers retain potent binding to the BRD4 target, only the (R)-isomer is capable of binding to VHL and inducing subsequent protein degradation.
| Compound | Target | Assay Type | Value | Reference |
| (R)-GNE-987 | BRD4 (BD1) | IC50 | 4.7 nM | [2] |
| BRD4 (BD2) | IC50 | 4.4 nM | [2] | |
| BRD4 Degradation | DC50 (EOL-1 cells) | 0.03 nM | [2] | |
| VHL | IC50 | Active Binding | [1] | |
| This compound | BRD4 (BD1) | IC50 | 4.0 nM | [7] |
| BRD4 (BD2) | IC50 | 3.9 nM | [7] | |
| BRD4 Degradation | DC50 | Inactive | [7] | |
| VHL | Binding | Abrogated | [7] |
Structural Rationale for Non-Binding of this compound
The (2S,4S)-hydroxyproline moiety in this compound adopts a C4-endo pucker conformation.[5] This conformational preference directs the 4-hydroxyl group into a position where it cannot form the critical hydrogen bonds with Ser111 and His110 in the VHL binding pocket. This misalignment creates a steric clash and prevents the ligand from being properly seated. Consequently, this compound is unable to form a stable ternary complex with VHL and BRD4, and the ubiquitin-proteasome system is not engaged for BRD4 degradation.[7]
Experimental Protocols
The binding of ligands to the VHL complex can be quantified using various biophysical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are two common high-throughput methods.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding
This assay measures the competitive displacement of a fluorescently labeled tracer ligand from the VHL protein complex.
Principle: A 6His-tagged VHL protein complex is incubated with an anti-6His antibody labeled with a Europium (Eu) cryptate donor fluorophore and a red-fluorescently labeled VHL ligand (acceptor). When the tracer binds to VHL, the donor and acceptor are in close proximity, allowing for FRET to occur upon excitation. A test compound that binds to VHL will displace the tracer, disrupting FRET and causing a decrease in the acceptor signal.[8]
Methodology:
-
Reagent Preparation:
-
Prepare a 1X assay buffer (e.g., PROTAC binding buffer 1).
-
Dilute the 6His-tagged VHL protein complex, anti-6His-Europium antibody, and VHL-Red Ligand to their final working concentrations in the assay buffer.
-
Prepare a serial dilution of the test compounds (e.g., this compound) and a known VHL binder as a positive control in the assay buffer containing a fixed percentage of DMSO.
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of the serially diluted test compounds, controls, or buffer (for negative control) into the wells.
-
Add 5 µL of the diluted 6His-tagged VHL protein complex to each well.
-
Prepare a detection mix containing the anti-6His-Europium antibody and the VHL-Red Ligand. Add 10 µL of this mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Conclusion
The inability of this compound to bind to the VHL E3 ligase is a direct consequence of its stereochemistry. The (2S,4S)-hydroxyproline moiety within this compound induces a conformational pucker that misaligns the critical 4-hydroxyl group, preventing the formation of essential hydrogen bonds within the VHL binding pocket. This example provides a stark illustration of the high degree of structural specificity required for PROTAC-E3 ligase interactions and underscores the importance of stereochemical control in the design of effective protein degraders. While this compound retains its ability to bind the target protein BRD4, its failure to engage the degradation machinery renders it biologically inert as a PROTAC, serving as a valuable negative control for studies involving its active (R)-epimer.
References
- 1. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HTRF Human VHL Binding Kit, 500 Assay Points | Revvity [revvity.com]
The Inactive Epimer (S)-GNE-987: A Technical Guide to Investigating Off-Target Effects of BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a promising therapeutic strategy in oncology and other diseases. More recently, the advent of Proteolysis Targeting Chimeras (PROTACs) has enabled the targeted degradation of BRD4, offering potential advantages over traditional inhibition. GNE-987 is a potent PROTAC that induces the degradation of BRD4 by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] However, a critical aspect of developing such targeted therapies is understanding and mitigating off-target effects. This technical guide focuses on the use of (S)-GNE-987, the inactive epimer of GNE-987, as a crucial tool for dissecting the on-target versus off-target effects of BRD4-targeting PROTACs.
This compound is a stereoisomer of GNE-987 that retains its ability to bind to the bromodomains of BRD4 but is incapable of binding to the VHL E3 ligase. This unique property makes it an ideal negative control to distinguish cellular phenotypes arising from BRD4 degradation (on-target) from those caused by BRD4 engagement alone or by other, unintended interactions of the molecule (off-target).
Data Presentation: this compound vs. GNE-987
The following tables summarize the key quantitative data for this compound and its active counterpart, GNE-987, highlighting their differential activities.
Table 1: Biochemical and Cellular Activity of GNE-987 and this compound
| Compound | Target | Assay Type | IC50 / DC50 (nM) | Cell Line | Reference |
| GNE-987 | BRD4 BD1 | Binding Assay | 4.7 | - | [1] |
| GNE-987 | BRD4 BD2 | Binding Assay | 4.4 | - | [1] |
| GNE-987 | BRD4 Degradation | Cellular Assay | 0.03 | EOL-1 | [1] |
| GNE-987 | Cell Viability | CCK8 Assay | 0.02 | EOL-1 | [1] |
| GNE-987 | Cell Viability | CCK8 Assay | 0.03 | HL-60 | [1] |
| This compound | BRD4 BD1 | Binding Assay | 4 | - | |
| This compound | BRD4 BD2 | Binding Assay | 3.9 | - | |
| This compound | BRD4 Degradation | Cellular Assay | No Degradation | - |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of GNE-987 and the experimental logic for using this compound to identify off-target effects.
References
Preliminary Studies of (S)-GNE-987 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the preliminary in vitro studies involving the bromodomain and extra-terminal domain (BET) protein degrader, GNE-987, and its stereoisomer, (S)-GNE-987. GNE-987 is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively induces the degradation of BET family proteins, particularly BRD4, by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its epimer, this compound, serves as a crucial negative control in these studies as it binds to BRD4 but does not engage the VHL E3 ligase, and therefore does not induce protein degradation.[3] This guide will delve into the mechanism of action, summarize key quantitative findings, provide detailed experimental protocols, and visualize the associated biological pathways and workflows.
Mechanism of Action: PROTAC-mediated Degradation
GNE-987 functions as a heterobifunctional molecule, tethering a ligand that binds to the BET bromodomains to a ligand that recruits the VHL E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target BET protein, marking it for degradation by the 26S proteasome.[1] This catalytic mechanism allows a single molecule of GNE-987 to induce the degradation of multiple target protein molecules. The downstream effects of BRD4 degradation include the suppression of key oncogenes such as MYC, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][4]
Quantitative Data Summary
The following tables summarize the binding affinities and cellular activities of this compound and GNE-987 in various cancer cell lines.
Table 1: Binding Affinity of this compound and GNE-987 to BRD4 Bromodomains
| Compound | Target | IC50 (nM) |
| This compound | BRD4 BD1 | 4.0[3] |
| BRD4 BD2 | 3.9[3] | |
| GNE-987 | BRD4 BD1 | 4.7[1][2] |
| BRD4 BD2 | 4.4[1][2] |
Table 2: In Vitro Activity of GNE-987 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Metric | Value (nM) |
| EOL-1 | Acute Myeloid Leukemia | Protein Degradation | DC50 | 0.03[1][2] |
| Cell Viability | IC50 | 0.02[1][2] | ||
| MYC Expression | IC50 | 0.03[1][2] | ||
| HL-60 | Acute Myeloid Leukemia | Cell Viability | IC50 | 0.03[1][2] |
| IMR-32 | Neuroblastoma | Cell Viability | IC50 | 1.14[4] |
| SK-N-BE(2) | Neuroblastoma | Cell Viability | IC50 | 1.87[4] |
| SK-N-SH | Neuroblastoma | Cell Viability | IC50 | 30.36[4] |
| SH-SY5Y | Neuroblastoma | Cell Viability | IC50 | 18.26[4] |
| U2OS | Osteosarcoma | Cell Viability | IC50 | 6.84[5] |
| HOS | Osteosarcoma | Cell Viability | IC50 | 2.46[5] |
| MG-63 | Osteosarcoma | Cell Viability | IC50 | 5.78[5] |
| 143B | Osteosarcoma | Cell Viability | IC50 | 7.71[5] |
| U87 | Glioblastoma | Cell Viability (3 days) | IC50 | 9.89[6] |
| LN229 | Glioblastoma | Cell Viability (3 days) | IC50 | 5.34[6] |
| U251 | Glioblastoma | Cell Viability (3 days) | IC50 | 1.13[6] |
| A172 | Glioblastoma | Cell Viability (3 days) | IC50 | 2.53[6] |
| PC3 (STEAP1 Ab conjugate) | Prostate Cancer | Protein Degradation | DC50 | 0.23[7] |
| PC3 (CLL1 Ab conjugate) | Prostate Cancer | Protein Degradation | DC50 | 0.38[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of GNE-987 are provided below.
Cell Viability Assay (CCK-8)
This protocol is a general guideline for assessing the effect of GNE-987 on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
GNE-987 stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in the logarithmic growth phase and resuspend in complete medium. Seed the cell suspension into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
Drug Treatment: Prepare serial dilutions of GNE-987 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of GNE-987. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation with Drug: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[4]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[8][9]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[8][9]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the GNE-987 concentration to determine the IC50 value.
Western Blotting for Protein Degradation
This protocol outlines the general steps for assessing the degradation of BET proteins following treatment with GNE-987.
Materials:
-
Cancer cell lines
-
GNE-987
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-BRD2, anti-BRD3, anti-VHL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of GNE-987 for a specified time (e.g., 5 hours).[2] Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-BRD4) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH to normalize for protein loading.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cancer cells treated with GNE-987 using propidium iodide (PI) staining.
Materials:
-
Cancer cell lines
-
GNE-987
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with different concentrations of GNE-987 for 24 hours.[4]
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 2 hours.[10]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Logical Relationships
The antitumor effects of GNE-987 are initiated by the degradation of BRD4, which in turn leads to the downregulation of super-enhancer-driven oncogenes, most notably MYC.[4] This disruption of key transcriptional programs results in cell cycle arrest and the induction of apoptosis.[4][11]
Conclusion
The preliminary data on GNE-987 demonstrate its potent activity as a BRD4-degrading PROTAC in a variety of cancer cell lines. Its ability to induce robust degradation of BET proteins at picomolar to nanomolar concentrations translates to significant anti-proliferative and pro-apoptotic effects. The use of this compound as a negative control confirms that the degradation mechanism is essential for its biological activity. The experimental protocols and workflows detailed in this guide provide a solid foundation for further investigation into the therapeutic potential of GNE-987 and other BET-targeting PROTACs. Future studies should aim to explore its efficacy and safety in in vivo models and further elucidate the full spectrum of its molecular effects.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. toolsbiotech.com [toolsbiotech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. The BET PROTAC inhibitor GNE-987 displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cellular Uptake of (S)-GNE-987: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GNE-987 is a chemical probe and a critical negative control for its epimer, GNE-987, a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the bromodomain and extra-terminal domain (BET) family protein, BRD4. While GNE-987 actively forms a ternary complex with BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase to trigger BRD4 ubiquitination and subsequent proteasomal degradation, this compound is specifically designed to abrogate binding to VHL. This unique characteristic means that this compound can enter the cell and bind to BRD4 without initiating its degradation, making it an invaluable tool for distinguishing between the effects of BRD4 binding and BRD4 degradation in cellular and in vivo studies.
This technical guide provides a comprehensive overview of the known attributes of this compound and its active counterpart, GNE-987, with a focus on the general principles that govern the cellular uptake of such molecules. Due to the limited publicly available information specifically detailing the cellular uptake mechanism of this compound, this guide also discusses the broader context of PROTAC cell permeability.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and GNE-987, facilitating a clear comparison of their biochemical and cellular activities.
Table 1: Binding Affinity of this compound to BRD4 Bromodomains
| Compound | Target | IC50 (nM) |
| This compound | BRD4 BD1 | 4.0[1] |
| This compound | BRD4 BD2 | 3.9[1] |
Table 2: Binding and Degradation Activity of GNE-987
| Parameter | Target/Cell Line | Value (nM) |
| IC50 (Binding) | BRD4 BD1 | 4.7[2] |
| BRD4 BD2 | 4.4[2] | |
| DC50 (Degradation) | EOL-1 (AML) | 0.03[2] |
| IC50 (Viability) | EOL-1 (AML) | 0.02[2] |
| HL-60 | 0.03[2] | |
| IC50 (MYC Expression) | 0.03[2] |
Cellular Uptake of this compound: General Principles for PROTACs
While specific studies on the cellular uptake of this compound are not publicly available, the entry of PROTACs and similar small molecules into cells is a critical aspect of their function. The cellular uptake of these molecules is generally believed to occur through a combination of passive diffusion and potentially transporter-mediated processes, influenced by their physicochemical properties.
Key factors influencing the cell permeability of PROTACs like this compound include:
-
Molecular Weight: PROTACs are relatively large molecules, which can pose a challenge for efficient passive diffusion across the cell membrane.
-
Lipophilicity (LogP): A balance of lipophilicity is crucial. The molecule must be lipid-soluble enough to partition into the cell membrane but also have sufficient aqueous solubility to exist in the extracellular and intracellular environments.
-
Polar Surface Area (PSA): A lower polar surface area is generally associated with better cell permeability.
-
Intramolecular Hydrogen Bonding: The ability of a PROTAC to form intramolecular hydrogen bonds can mask polar groups, reducing the polar surface area and enhancing membrane permeability. This can lead to the adoption of a more "folded" or compact conformation that is more favorable for crossing the lipid bilayer.
-
Transporter Proteins: It is possible that cellular influx and efflux transporters play a role in the cellular accumulation of PROTACs, though this is an area of ongoing research.
Given that this compound is cell-active in terms of binding to its intracellular target BRD4, it is evident that it can cross the cell membrane. The precise mechanisms governing this process are an important area for further investigation.
Experimental Protocols
The following are generalized experimental protocols relevant to the study of this compound and GNE-987, based on standard methodologies for evaluating PROTACs.
Protocol 1: In Vitro BRD4 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To determine the binding affinity (IC50) of this compound to the bromodomains of BRD4.
-
Materials: Recombinant His-tagged BRD4 bromodomain (BD1 or BD2), biotinylated histone H4 peptide, europium-labeled anti-His antibody, streptavidin-allophycocyanin (APC), assay buffer, this compound.
-
Procedure:
-
Add assay buffer, BRD4 bromodomain, and biotinylated histone H4 peptide to a microplate.
-
Add serial dilutions of this compound to the wells.
-
Incubate to allow for binding equilibrium.
-
Add the detection reagents (europium-labeled anti-His antibody and streptavidin-APC).
-
Incubate to allow for detection reagent binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).
-
Calculate the TR-FRET ratio and plot the results against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Cellular BRD4 Degradation Assay (Western Blot)
-
Objective: To assess the ability of GNE-987 to induce the degradation of BRD4 in a cellular context and to confirm that this compound does not.
-
Materials: Human cancer cell line (e.g., EOL-1), cell culture medium, GNE-987, this compound, DMSO (vehicle control), lysis buffer, primary antibody against BRD4, primary antibody for a loading control (e.g., GAPDH or β-actin), secondary antibody conjugated to HRP, and chemiluminescent substrate.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of GNE-987, this compound, or DMSO for a specified time (e.g., 2, 4, 8, 24 hours).
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies (anti-BRD4 and loading control).
-
Wash the membrane and incubate with the secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot and quantify the band intensities to determine the extent of BRD4 degradation relative to the loading control.
-
Visualizations
Signaling and Mechanistic Pathways
The following diagrams illustrate the mechanism of action of GNE-987 and the role of this compound as a negative control.
Caption: Mechanism of action for GNE-987-mediated BRD4 degradation.
Caption: this compound as a negative control, binding BRD4 but not VHL.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound and GNE-987.
References
Methodological & Application
Application Notes and Protocols for (S)-GNE-987 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing (S)-GNE-987 in a Western blot experiment to serve as a negative control for studies involving the BRD4 degrader, GNE-987.
This compound is the inactive epimer of GNE-987, a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins. While GNE-987 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent proteasomal degradation, this compound binds to BRD4's bromodomains but is unable to engage the VHL E3 ligase.[1] This makes this compound an ideal negative control to demonstrate that the observed degradation of BRD4 is a specific effect of the active GNE-987 PROTAC and not due to off-target effects or general cytotoxicity.
Signaling Pathway of GNE-987-Mediated BRD4 Degradation
The active GNE-987 PROTAC facilitates the formation of a ternary complex between BRD4 and the VHL E3 ubiquitin ligase complex. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. This leads to the downregulation of BRD4 target genes, such as MYC, which are often implicated in cancer cell proliferation.[2][3][4]
References
Application Notes and Protocols for (S)-GNE-987 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
I. Application Note: (S)-GNE-987 as a Negative Control for BRD4 Degradation Studies
This compound is the inactive epimer of the potent BRD4-degrading PROTAC (Proteolysis Targeting Chimera), GNE-987. While it binds to the bromodomains of BRD4 with high affinity, it does not engage the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This critical difference renders this compound incapable of inducing the ubiquitination and subsequent proteasomal degradation of BRD4.[1] Therefore, this compound serves as an essential negative control in cell-based assays designed to investigate the biological consequences of BRD4 degradation by GNE-987. By comparing the cellular effects of GNE-987 with those of this compound, researchers can distinguish between the effects of BRD4 degradation and other potential off-target effects of the chemical scaffold.
Key Characteristics:
-
Target: Binds to BRD4 bromodomains (BD1 and BD2).[1]
-
Mechanism of Action: Acts as a BRD4 ligand but does not induce its degradation.[1]
-
Primary Use: Negative control for GNE-987-mediated BRD4 degradation.
II. Protocol: Comparative Analysis of GNE-987 and this compound in a Cancer Cell Line
This protocol describes a cell-based assay to compare the effects of the BRD4 degrader GNE-987 and its inactive control, this compound, on a cancer cell line known to be sensitive to BET inhibitors (e.g., a human acute myeloid leukemia cell line like MV4-11). The assay will evaluate three key parameters: BRD4 protein degradation, downstream c-Myc gene expression, and overall cell viability.
Materials:
-
GNE-987
-
This compound
-
MV4-11 cells (or other suitable cancer cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
DMSO (vehicle control)
-
Reagents for Western blotting (lysis buffer, primary antibodies against BRD4 and a loading control like GAPDH, secondary antibodies)
-
Reagents for RT-qPCR (RNA extraction kit, reverse transcription kit, primers for MYC and a housekeeping gene like GAPDH)
-
Reagents for cell viability assay (e.g., MTT or CellTiter-Glo®)
-
96-well and 6-well cell culture plates
Experimental Workflow
Caption: Workflow for comparing GNE-987 and this compound.
Step-by-Step Protocol:
-
Cell Seeding:
-
For Western blot and RT-qPCR: Seed MV4-11 cells at a density of 1 x 10^6 cells/well in 6-well plates.
-
For cell viability: Seed MV4-11 cells at a density of 1 x 10^4 cells/well in 96-well plates.
-
Incubate plates at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of GNE-987 and this compound in DMSO.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 1000 nM).
-
Include a DMSO vehicle control (at the same final concentration as the highest compound concentration).
-
Remove the old medium from the cells and add the medium containing the compounds or vehicle.
-
Incubate the plates for 24 hours.
-
-
Endpoint Assays:
-
Western Blot for BRD4 Degradation:
-
Harvest cells from the 6-well plates and prepare cell lysates.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
-
RT-qPCR for MYC Expression:
-
Harvest cells from the 6-well plates and extract total RNA.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time quantitative PCR using primers for MYC and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of MYC.
-
-
MTT Assay for Cell Viability:
-
Add MTT reagent to each well of the 96-well plate and incubate for 3-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Presentation
Table 1: Comparative Effects of GNE-987 and this compound on MV4-11 Cells (24-hour treatment)
| Compound | Concentration (nM) | BRD4 Degradation (%) | MYC Expression (Fold Change) | Cell Viability (%) |
| GNE-987 | 0.01 | 15 ± 4 | 0.85 ± 0.10 | 95 ± 5 |
| 0.1 | 55 ± 8 | 0.50 ± 0.08 | 70 ± 6 | |
| 1 | 92 ± 5 | 0.15 ± 0.05 | 35 ± 4 | |
| 10 | >95 | <0.1 | 10 ± 3 | |
| 100 | >95 | <0.1 | <5 | |
| This compound | 0.01 | 0 ± 3 | 1.0 ± 0.12 | 100 ± 5 |
| 0.1 | 2 ± 4 | 0.98 ± 0.10 | 98 ± 6 | |
| 1 | 1 ± 5 | 1.05 ± 0.09 | 97 ± 4 | |
| 10 | 3 ± 3 | 0.95 ± 0.11 | 96 ± 5 | |
| 100 | 5 ± 6 | 0.92 ± 0.13 | 94 ± 7 | |
| Vehicle (DMSO) | - | 0 | 1.0 | 100 |
Data are presented as mean ± standard deviation and are representative.
III. Visualization of the PROTAC Mechanism
Caption: GNE-987 forms a ternary complex, leading to BRD4 degradation.
IV. Application Note: Screening for DLK Inhibitors
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a key regulator of neuronal apoptosis and axonal degeneration. Inhibition of DLK is a potential therapeutic strategy for neurodegenerative diseases. A cell-based assay for screening DLK inhibitors typically involves stimulating a neuronal cell line to activate the DLK signaling pathway and then measuring the phosphorylation of a downstream target, such as c-Jun N-terminal kinase (JNK).
V. Protocol: Cell-Based Assay for Screening DLK Inhibitors
This protocol describes a general method for screening compounds for their ability to inhibit DLK activity in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells (or other suitable neuronal cell line)
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
DLK pathway activator (e.g., Anisomycin or UV irradiation)
-
Test compounds and a known DLK inhibitor (positive control)
-
DMSO (vehicle control)
-
Reagents for Western blotting (lysis buffer, primary antibodies against phospho-JNK, total JNK, and a loading control, secondary antibodies)
-
96-well and 6-well cell culture plates
Experimental Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of test compounds, a positive control inhibitor, or DMSO for 1-2 hours.
-
DLK Pathway Activation: Stimulate the cells with a DLK activator (e.g., 10 µg/mL Anisomycin for 30 minutes) in the continued presence of the compounds.
-
Cell Lysis: Immediately after stimulation, wash the cells with cold PBS and lyse them.
-
Western Blot for p-JNK:
-
Perform Western blotting as described previously.
-
Probe the membrane with primary antibodies for phospho-JNK (Thr183/Tyr185) and total JNK.
-
Quantify the band intensities and calculate the ratio of phospho-JNK to total JNK. A reduction in this ratio in the presence of a test compound indicates DLK inhibition.
-
Data Presentation
Table 2: Effect of Test Compounds on Anisomycin-Induced JNK Phosphorylation
| Compound | Concentration (µM) | p-JNK / Total JNK Ratio (Normalized) |
| Test Compound 1 | 0.1 | 0.95 ± 0.08 |
| 1 | 0.60 ± 0.07 | |
| 10 | 0.25 ± 0.05 | |
| Positive Control | 1 | 0.15 ± 0.04 |
| Vehicle (DMSO) | - | 1.0 |
Data are presented as mean ± standard deviation and are representative.
VI. Visualization of the DLK/JNK Signaling Pathway
Caption: Simplified DLK/JNK signaling cascade.
References
Application Notes and Protocols for (S)-GNE-987 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
(S)-GNE-987 is a crucial tool for researchers studying the biological functions of Bromodomain-containing protein 4 (BRD4) and for those developing therapeutic agents targeting this protein. As the inactive epimer of the potent BRD4 degrader GNE-987, this compound serves as an essential negative control in in vitro experiments. It allows for the differentiation of cellular effects stemming from BRD4 inhibition versus those arising from its proteasomal degradation.
This compound binds with high affinity to the bromodomains of BRD4 but is incapable of recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This unique characteristic means it can occupy the same binding sites as active BRD4 inhibitors or degraders without initiating the downstream degradation cascade. This document provides detailed application notes and protocols for the effective use of this compound in a variety of in vitro settings.
Mechanism of Action
This compound is the hydroxy-proline epimer of GNE-987, a chimeric BET degrader. While it retains high binding affinity for the BRD4 bromodomains BD1 and BD2, it does not bind to the von Hippel-Lindau (VHL) E3 ligase.[1] Consequently, it does not induce the ubiquitination and subsequent proteasomal degradation of BRD4. This makes it an ideal negative control for experiments involving GNE-987, enabling researchers to distinguish between the biological consequences of BRD4 inhibition and BRD4 degradation.
Recommended Concentrations for In Vitro Studies
The optimal concentration of this compound for in vitro studies will depend on the specific cell line and experimental endpoint. However, based on its high binding affinity to BRD4, a concentration range of 1 nM to 1000 nM is recommended for most applications. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. When used as a negative control alongside GNE-987, it is recommended to use this compound at a concentration equal to or greater than the active compound to ensure that any observed effects are not due to insufficient target engagement.
Data Presentation
The following table summarizes the binding affinities and effective concentrations of this compound and its active counterpart, GNE-987, in various in vitro assays.
| Compound | Target | Assay | Cell Line | IC50 / DC50 | Reference |
| This compound | BRD4 BD1 | Binding Assay | - | IC50 = 4 nM | [1] |
| This compound | BRD4 BD2 | Binding Assay | - | IC50 = 3.9 nM | [1] |
| GNE-987 | BRD4 BD1 | Binding Assay | - | IC50 = 4.7 nM | [2][3] |
| GNE-987 | BRD4 BD2 | Binding Assay | - | IC50 = 4.4 nM | [2][3] |
| GNE-987 | BRD4 Degradation | Western Blot | EOL-1 (AML) | DC50 = 0.03 nM | [2][3] |
| GNE-987 | Cell Viability | CCK-8 Assay | IMR-32 (Neuroblastoma) | IC50 = 1.14 nM | [4] |
| GNE-987 | Cell Viability | CCK-8 Assay | SK-N-BE(2) (Neuroblastoma) | IC50 = 1.87 nM | [4] |
| GNE-987 | Cell Viability | CCK-8 Assay | HL-60 (AML) | IC50 = 0.03 nM | [2] |
| GNE-987 | MYC Expression | - | - | IC50 = 0.03 nM | [2] |
| GNE-987 | Anti-tumor effects | Various | Osteosarcoma cells | 2-10 nM | [5] |
| GNE-987 | Anti-tumor effects | Various | Glioblastoma cells | - | [6] |
Experimental Protocols
Here are detailed protocols for key experiments where this compound can be used as a negative control.
Western Blotting for BRD4 Degradation
This protocol is designed to assess the ability of GNE-987 to induce BRD4 degradation, with this compound serving as a negative control.
Materials:
-
Cell line of interest (e.g., NB4, Kasumi-1, HL-60, or MV4-11 acute myeloid leukemia cells)[7]
-
Complete cell culture medium
-
GNE-987
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with increasing concentrations of GNE-987 (e.g., 0.1, 1, 10, 100 nM) and a high concentration of this compound (e.g., 1000 nM). Include a DMSO-treated well as a vehicle control.
-
Incubation: Incubate the cells for a predetermined time, typically 24 hours.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Expected Results:
-
GNE-987 treated cells will show a dose-dependent decrease in BRD4 protein levels.
-
This compound and DMSO treated cells will show no significant change in BRD4 protein levels.
Cell Viability Assay (CCK-8)
This assay measures the effect of the compounds on cell proliferation and viability.
Materials:
-
Cell line of interest (e.g., IMR-32, SK-N-BE(2) neuroblastoma cells)[4]
-
Complete cell culture medium
-
GNE-987
-
This compound
-
DMSO
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of GNE-987 and this compound (e.g., 0.01 nM to 5 µM). Include a DMSO control.
-
Incubation: Incubate the plate for 48 hours.[4]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the DMSO control and plot the dose-response curves to determine the IC50 values.
Expected Results:
-
GNE-987 will inhibit cell viability in a dose-dependent manner.
-
This compound should not significantly affect cell viability at concentrations where it only inhibits BRD4 without causing degradation.
Apoptosis Assay (Flow Cytometry)
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
GNE-987
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with GNE-987, this compound, or DMSO for 24 hours.[7]
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V and PI positive).
Expected Results:
-
GNE-987 treatment will lead to a significant increase in the percentage of apoptotic cells compared to the DMSO control.
-
This compound should not induce a significant increase in apoptosis.
Visualizations
BRD4 Signaling Pathway and Inhibition
Caption: BRD4 signaling and mechanisms of action for this compound and GNE-987.
Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro experiments using this compound as a control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GNE-987 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET PROTAC inhibitor GNE-987 displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GNE-987 and (S)-GNE-987 in Cellular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-987 is a potent and specific heterobifunctional degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] As a Proteolysis Targeting Chimera (PROTAC), GNE-987 functions by simultaneously binding to a BET protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target BET protein.[1][2][3][4][5] This targeted protein degradation mechanism offers a powerful tool for studying the roles of BET proteins in various cellular processes and holds therapeutic potential, particularly in oncology.[2][3][6][7]
The (S)-enantiomer of GNE-987, herein referred to as (S)-GNE-987, serves as an essential negative control for experiments involving GNE-987. While this compound retains the ability to bind to BET bromodomains, it is unable to recruit the VHL E3 ligase.[8][9][10] Consequently, this compound does not induce the degradation of BET proteins, allowing researchers to distinguish between the effects of BET protein degradation and other potential off-target effects of the molecule.
These application notes provide a comprehensive guide for designing and executing experiments using GNE-987 and its inactive control, this compound. Detailed protocols for key cellular assays are provided, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
Effective experimental design with GNE-987 and this compound necessitates the clear and concise presentation of quantitative data. The following tables provide templates for summarizing typical results from the described experimental protocols.
Table 1: In Vitro Efficacy of GNE-987 and this compound
| Cell Line | Compound | IC50 (nM) - Cell Viability | DC50 (nM) - BRD4 Degradation |
| EOL-1 (AML) | GNE-987 | 0.02[4][11] | 0.03[1][4][11] |
| This compound | >1000 | No degradation | |
| HL-60 (AML) | GNE-987 | 0.03[4][11] | Not Reported |
| This compound | >1000 | No degradation | |
| NB4 (AML) | GNE-987 | ~1[2] | Not Reported |
| This compound | >1000 | No degradation | |
| SK-N-BE(2) (Neuroblastoma) | GNE-987 | ~10[3] | Not Reported |
| This compound | >1000 | No degradation |
Table 2: Effects of GNE-987 on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment (Concentration, Time) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Apoptotic Cells |
| NB4 (AML) | DMSO (Vehicle Control) | 45 | 40 | 15 | 5 |
| GNE-987 (10 nM, 24h) | 65 | 25 | 10 | 25 | |
| This compound (10 nM, 24h) | 46 | 39 | 15 | 6 | |
| SK-N-BE(2) (Neuroblastoma) | DMSO (Vehicle Control) | 50 | 35 | 15 | 8 |
| GNE-987 (10 nM, 48h) | 70 | 20 | 10 | 30 | |
| This compound (10 nM, 48h) | 51 | 34 | 15 | 9 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of GNE-987 and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: GNE-987 mechanism of action.
Caption: Experimental workflow for GNE-987 evaluation.
Caption: BET inhibition and the PI3K/mTOR pathway.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of GNE-987 and this compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., EOL-1, HL-60, SK-N-BE(2))
-
Complete cell culture medium
-
96-well cell culture plates
-
GNE-987 and this compound (stock solutions in DMSO)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of GNE-987 and this compound in complete medium. A typical concentration range to test is 0.01 nM to 1000 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
CCK-8 Assay:
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot for BET Protein Degradation and PI3K/mTOR Pathway Analysis
This protocol describes how to assess the degradation of BET proteins and the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with GNE-987.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
GNE-987 and this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of GNE-987 and this compound (e.g., 1, 10, 100 nM) for the desired time (e.g., 4, 8, 24 hours). Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in cells treated with GNE-987.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
GNE-987 and this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with GNE-987, this compound (e.g., 10 nM), and DMSO for a specified time (e.g., 24 or 48 hours).
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X binding buffer to each tube.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
Live cells will be Annexin V- and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with GNE-987.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
GNE-987 and this compound
-
Ice-cold 70% ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Cell Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
Use a histogram to visualize the DNA content, with peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. Phospho-AKT (Ser473) antibody (28731-1-AP) | Proteintech [ptglab.com]
- 4. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-mTOR (Ser2448) Polyclonal Antibody (44-1125G) [thermofisher.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-mTOR (Ser2448) antibody (67778-1-Ig) | Proteintech [ptglab.com]
- 9. The Effects of mTOR-Akt Interactions on Anti-apoptotic Signaling in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-mTOR (Ser2448) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-AKT (Ser473) Monoclonal Antibody (17F6.B11) (200-301-268) [thermofisher.com]
Application Notes and Protocols for In Vivo Experimental Setup with (S)-GNE-987 as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the preclinical evaluation of targeted protein degraders, the use of appropriate negative controls is paramount to delineate the specific effects of protein degradation from other potential pharmacological activities of the molecule. GNE-987 is a potent and selective PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the bromodomain and extraterminal (BET) family protein BRD4 by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its inactive diastereomer, (S)-GNE-987, serves as an ideal negative control for in vivo experiments.
This compound is the hydroxy-proline epimer of GNE-987 and is incapable of binding to VHL, thus it does not induce the degradation of BRD4.[1][2] However, it retains the ability to bind to the bromodomains of BRD4 with high affinity.[1][2] This unique characteristic allows researchers to distinguish the biological consequences of BRD4 degradation (observed with GNE-987) from those of BRD4 inhibition alone (the activity of this compound). These application notes provide a detailed framework for designing and executing in vivo studies using this compound as a negative control in cancer models.
Mechanism of Action of GNE-987 and the Role of this compound as a Control
GNE-987 is a heterobifunctional molecule that simultaneously binds to BRD4 and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3] BRD4 is a key epigenetic reader that regulates the transcription of crucial oncogenes, including c-MYC.[4][5][6] By degrading BRD4, GNE-987 effectively downregulates these oncogenic drivers, leading to cell cycle arrest, apoptosis, and tumor growth inhibition in various cancer models.[7][8][9][10]
This compound, while binding to BRD4, cannot recruit the VHL E3 ligase.[1][2] Therefore, it acts as a BRD4 inhibitor but not a degrader. This allows for the dissection of cellular phenotypes, attributing effects specifically to the degradation of BRD4 versus its inhibition.
Caption: Mechanism of GNE-987 vs. This compound.
Data Presentation
The following tables summarize quantitative data from representative in vivo studies. It is recommended to include both the active degrader (GNE-987) and the non-degrading control (this compound) in parallel treatment arms to generate robust and directly comparable data.
Table 1: In Vivo Efficacy of GNE-987 vs. Vehicle Control in a Neuroblastoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle | - | Intraperitoneal | Every other day | 0 | [7][9] |
| GNE-987 | 0.25 | Intraperitoneal | Every other day | Significant | [7][9] |
Table 2: In Vivo Efficacy of GNE-987 vs. Vehicle Control in an Acute Myeloid Leukemia (AML) Xenograft Model
| Treatment Group | Dose | Administration Route | Dosing Schedule | Outcome | Reference |
| Vehicle | - | Intraperitoneal | Not specified | - | [8] |
| GNE-987 | Not specified | Intraperitoneal | Not specified | Significantly reduced leukemia cell infiltration and increased survival | [8] |
Experimental Protocols
Protocol 1: General In Vivo Xenograft Study Workflow
This protocol outlines a general workflow for assessing the in vivo efficacy of GNE-987 with this compound as a negative control in a subcutaneous xenograft model.
Caption: General workflow for in vivo xenograft studies.
1. Animal Models:
-
Immunocompromised mice (e.g., NOD-SCID, NSG) are typically used for xenograft studies with human cancer cell lines.
2. Cell Line and Implantation:
-
For a neuroblastoma model, SK-N-BE(2) or similar cell lines can be used.[7][9]
-
For an AML model, patient-derived xenografts (PDX) or cell lines like MV4-11 can be utilized.[8]
-
Cells are typically implanted subcutaneously in the flank of the mice.
3. Vehicle Formulation:
-
A common vehicle for in vivo administration of similar small molecules consists of:
-
5-10% DMSO
-
40% PEG300
-
5% Tween 80
-
45-50% Saline
-
-
It is crucial to test the solubility and stability of GNE-987 and this compound in the chosen vehicle. The final DMSO concentration should be kept low to minimize toxicity.
4. Dosing and Administration:
-
GNE-987 (Active Compound): A dose of 0.25 mg/kg administered intraperitoneally every other day has been shown to be effective in a neuroblastoma model.[7][9]
-
This compound (Negative Control): It is recommended to administer this compound at the same dose, route, and schedule as GNE-987 to ensure a direct comparison.
-
Vehicle Control: The vehicle alone should be administered to a separate group of animals.
5. Monitoring and Endpoints:
-
Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers.
-
Animal body weight and general health should be monitored throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, and biomarker analysis from collected tissues.
6. Pharmacodynamic (PD) Biomarker Analysis:
-
At the end of the study, tumors and other relevant tissues should be collected.
-
Western Blot: To confirm the degradation of BRD4 in the GNE-987 treated group and not in the this compound or vehicle groups.
-
Immunohistochemistry (IHC): To assess the levels of BRD4, Ki-67 (a proliferation marker), and cleaved caspase-3 (an apoptosis marker) in tumor tissues.
-
RNA-sequencing: To analyze the transcriptional changes induced by BRD4 degradation versus inhibition.
Protocol 2: Preparation of Dosing Solutions
-
Prepare a stock solution of GNE-987 and this compound in 100% DMSO (e.g., 10 mg/mL).
-
On the day of dosing, dilute the stock solution with the appropriate vehicle to the final desired concentration.
-
For example, to prepare a 0.25 mg/kg dosing solution for a 20g mouse (0.2 mL injection volume), the final concentration would be 0.025 mg/mL.
-
Ensure the final solution is clear and free of precipitation. It is recommended to prepare fresh dosing solutions for each administration.
Signaling Pathway
BRD4 plays a central role in the transcriptional regulation of a multitude of genes involved in cancer cell proliferation, survival, and metastasis. The degradation of BRD4 by GNE-987 is expected to impact several downstream signaling pathways.
Caption: Simplified BRD4 signaling pathway in cancer.
BRD4 is a key transcriptional co-activator that regulates the expression of major oncogenes.[6][11] It recruits the positive transcription elongation factor b (P-TEFb) to gene promoters, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation.[5] Key downstream targets of BRD4 include c-MYC, components of the NF-κB pathway, the JAK/STAT pathway, and the Notch1 signaling pathway.[4][11] The degradation of BRD4 by GNE-987 leads to the downregulation of these pathways, resulting in decreased cancer cell proliferation, survival, and metastasis. This compound, by only inhibiting BRD4, may have a less profound or transient effect on these downstream pathways.
By employing this compound as a negative control, researchers can confidently attribute the observed in vivo anti-tumor effects of GNE-987 to the specific degradation of BRD4, thereby providing robust validation for this therapeutic strategy.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The BET PROTAC inhibitor GNE-987 displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-GNE-987 in CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GNE-987 is the inactive epimer of the potent and selective BRD4 PROTAC® degrader, GNE-987. While GNE-987 effectively hijacks the VHL E3 ubiquitin ligase to induce the degradation of BRD4, this compound binds to the BRD4 bromodomains but is incapable of engaging the VHL E3 ligase, and therefore does not induce BRD4 degradation.[1][2] This property makes this compound an ideal negative control for CRISPR screening experiments designed to elucidate the cellular consequences of BRD4 degradation. By comparing the results of a CRISPR screen performed in the presence of GNE-987 to one performed with this compound, researchers can distinguish genetic dependencies that are a direct result of BRD4 protein loss from those caused by off-target effects of the chemical scaffold or simple bromodomain inhibition.
This document provides detailed protocols and application notes for the use of this compound as a negative control in conjunction with GNE-987 for CRISPR-based genetic screens.
Mechanism of Action
GNE-987 is a heterobifunctional molecule, a PROTAC (Proteolysis Targeting Chimera), that simultaneously binds to the BRD4 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the polyubiquitination of BRD4, marking it for degradation by the proteasome.[3][4][5] this compound, its stereoisomer, retains high-affinity binding to the BRD4 bromodomains but does not bind to VHL, thus acting as a bromodomain inhibitor but not a degrader.[1][2]
Caption: Mechanism of GNE-987 vs. This compound.
Quantitative Data Summary
The following table summarizes the reported in vitro activities of GNE-987. This data is essential for designing dose-response experiments to determine the optimal concentration for CRISPR screening.
| Compound | Target | Assay | Cell Line | IC50 / DC50 | Reference |
| GNE-987 | BRD4 BD1 | Binding Assay | - | 4.7 nM | [3][5] |
| GNE-987 | BRD4 BD2 | Binding Assay | - | 4.4 nM | [3][5] |
| GNE-987 | BRD4 Degradation | Western Blot | EOL-1 (AML) | DC50 = 0.03 nM | [3][5] |
| GNE-987 | Cell Viability | - | EOL-1 (AML) | IC50 = 0.02 nM | [3] |
| GNE-987 | Cell Viability | - | HL-60 (AML) | IC50 = 0.03 nM | [3] |
| GNE-987 | MYC Expression | - | - | IC50 = 0.03 nM | [3] |
| This compound | BRD4 BD1 | Binding Assay | - | 4 nM | [1][2] |
| This compound | BRD4 BD2 | Binding Assay | - | 3.9 nM | [1][2] |
Experimental Protocols
Determination of Optimal Screening Concentration
Objective: To determine the concentration of GNE-987 that results in approximately 50% growth inhibition (GI50) in the chosen cell line. This concentration will be used for the CRISPR screen.
Methodology:
-
Cell Seeding: Seed the Cas9-expressing cell line of interest in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 72-96 hours).
-
Compound Preparation: Prepare a serial dilution of GNE-987 and this compound in culture medium. A typical concentration range would be from 1 pM to 1 µM. Include a DMSO-only control.
-
Treatment: Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assay: Measure cell viability using a suitable assay, such as CellTiter-Glo® (Promega) or resazurin-based assays.
-
Data Analysis: Plot the viability data against the log of the compound concentration and fit a dose-response curve to determine the GI50 value for GNE-987. The same concentration of this compound should be used in the screen as a negative control.
Genome-Wide or Focused CRISPR Knockout Screen
Objective: To identify genes whose knockout confers resistance or sensitivity to BRD4 degradation by GNE-987.
Workflow Diagram:
Caption: CRISPR screen workflow with GNE-987.
Methodology:
-
Library Transduction:
-
Transduce the Cas9-expressing cell line with a genome-scale or focused sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to ensure at least 300-500x coverage of the library.
-
-
Selection:
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Initial Timepoint (T0):
-
After selection, harvest a representative population of cells to serve as the T0 reference point.
-
-
Screening:
-
Split the remaining cells into three treatment arms:
-
Vehicle control (DMSO)
-
This compound (at the predetermined GI50 concentration of GNE-987)
-
GNE-987 (at the GI50 concentration)
-
-
Culture the cells for 14-21 days, passaging as needed while maintaining library representation.
-
-
Genomic DNA Extraction:
-
Harvest cells from each treatment arm at the end of the screen.
-
Extract genomic DNA (gDNA) using a commercial kit.
-
-
sgRNA Library Preparation and Sequencing:
-
Amplify the sgRNA-containing regions from the gDNA by PCR.
-
Prepare the amplicons for next-generation sequencing (NGS).
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Normalize the read counts and compare the abundance of each sgRNA in the GNE-987 and this compound treated populations to the DMSO control and T0 populations.
-
Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched (resistance genes) or depleted (sensitizing genes) in the GNE-987-treated arm relative to the controls. The comparison to the this compound arm is critical to filter out hits related to bromodomain inhibition alone.
-
Conclusion
The use of this compound as a negative control in CRISPR screens with the BRD4 degrader GNE-987 is a robust strategy for identifying high-confidence genetic modifiers of cellular response to BRD4 degradation. This approach enables the deconvolution of phenotypes specifically associated with protein loss from those related to bromodomain occupancy or other off-target effects, thereby enhancing the quality and reliability of screen results for target discovery and validation in oncology and other therapeutic areas.
References
Application Notes and Protocols for Immunoprecipitation with (S)-GNE-987 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing (S)-GNE-987 in immunoprecipitation experiments to serve as a negative control for studies involving the active BET degrader, GNE-987.
This compound is the inactive epimer of GNE-987, a potent PROTAC (Proteolysis Targeting Chimera) that induces the degradation of BET (Bromodomain and Extra-Terminal domain) family proteins, including BRD2, BRD3, and BRD4. [1][2][3] GNE-987 functions by forming a ternary complex between the target BET protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the BET protein.[3][4] This degradation of BET proteins, particularly BRD4, has shown significant anti-tumor activity in various cancers, including acute myeloid leukemia (AML) and neuroblastoma, by inhibiting the expression of oncogenes like MYC.[4][5][6]
In contrast, this compound does not bind to VHL and therefore does not induce the degradation of BRD4, making it an ideal negative control for experiments investigating the effects of GNE-987.[1] This protocol details the use of this compound in an immunoprecipitation experiment to demonstrate its inability to degrade BRD4, a crucial control for validating the specific activity of GNE-987.
Data Presentation
Table 1: In Vitro Activity of GNE-987
| Compound | Target | DC50 (EOL-1 AML cells) | IC50 (BRD4 BD1) | IC50 (BRD4 BD2) | IC50 (EOL-1 cell viability) | IC50 (HL-60 cell viability) | IC50 (MYC expression) |
| GNE-987 | BRD4 Degradation | 0.03 nM[2][3] | 4.7 nM[2][3] | 4.4 nM[2][3] | 0.02 nM[2] | 0.03 nM[2] | 0.03 nM[2] |
| This compound | BRD4 Binding | Not Applicable | 4 nM[1] | 3.9 nM[1] | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Immunoprecipitation of BRD4 from Cells Treated with this compound
This protocol describes the immunoprecipitation of endogenous BRD4 from a human AML cell line (e.g., EOL-1 or HL-60) treated with this compound as a negative control, alongside the active compound GNE-987 and a vehicle control.
Materials:
-
Human AML cell line (e.g., EOL-1, HL-60)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
GNE-987 (Active Compound)
-
This compound (Negative Control)
-
DMSO (Vehicle Control)
-
Ice-cold PBS
-
Lysis Buffer (e.g., 1X Cell Lysis Buffer, #9803 from Cell Signaling Technology, supplemented with 1 mM PMSF)
-
Protease and Phosphatase Inhibitor Cocktail
-
Anti-BRD4 Antibody (for immunoprecipitation)
-
Protein A/G Magnetic Beads
-
Magnetic Separation Rack
-
Anti-BRD4 Antibody (for Western blotting)
-
Anti-VHL Antibody (for Western blotting, optional)
-
Anti-GAPDH or Anti-β-actin Antibody (Loading Control)
-
3X SDS Sample Buffer
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Treatment:
-
Seed the AML cells at a density that will allow for sufficient protein yield (e.g., 1-2 x 10^6 cells/mL).
-
Grow cells to the desired confluency.
-
Treat the cells with the following for 5 hours:
-
Vehicle Control (e.g., 0.1% DMSO)
-
GNE-987 (e.g., 10 nM)[2]
-
This compound (e.g., 10 nM)
-
-
Harvest the cells by centrifugation.
-
-
Cell Lysis:
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Immunoprecipitation:
-
Normalize the protein concentration of all lysates.
-
Pre-clear the lysates by incubating with Protein A/G magnetic beads for 30 minutes at 4°C on a rotator.
-
Place the tubes on a magnetic separation rack and transfer the pre-cleared supernatant to a new tube.
-
To 1 mg of pre-cleared lysate, add the recommended amount of anti-BRD4 antibody.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.
-
Collect the beads using a magnetic separation rack and discard the supernatant.
-
Wash the beads three times with ice-cold lysis buffer.
-
-
Elution and Sample Preparation:
-
After the final wash, remove all supernatant.
-
Elute the protein from the beads by adding 3X SDS sample buffer and heating at 95-100°C for 5 minutes.
-
Briefly centrifuge the tubes and place them on the magnetic rack to separate the beads.
-
Carefully collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples and an aliquot of the whole-cell lysate (input control) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BRD4 and a loading control (GAPDH or β-actin for the input). Optionally, probe for VHL to confirm its presence in the complex with GNE-987 treatment.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results:
-
Input (Whole Cell Lysate): The Western blot of the input samples should show a significant decrease in the BRD4 protein band in the GNE-987 treated sample compared to the vehicle and this compound treated samples.
-
Immunoprecipitation (Eluted Sample): The Western blot of the immunoprecipitated samples should show a strong BRD4 band in the vehicle and this compound treated samples, while the GNE-987 treated sample should show a significantly weaker or absent BRD4 band, confirming its degradation.
Mandatory Visualization
Caption: Mechanism of action for GNE-987 and its inactive control, this compound.
Caption: Experimental workflow for BRD4 immunoprecipitation after drug treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with (S)-GNE-987
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze cellular responses to (S)-GNE-987, a critical negative control for studies involving the BET degrader GNE-987. The protocols detailed below are designed for assessing cell cycle progression and apoptosis, enabling researchers to effectively differentiate the specific effects of BRD4 degradation from off-target or compound-related effects.
This compound is the inactive epimer of GNE-987, a potent PROTAC (Proteolysis Targeting Chimera) that induces the degradation of BET (Bromodomain and Extra-Terminal domain) proteins, including BRD2, BRD3, and BRD4. [1][2] GNE-987 functions by forming a ternary complex between the target BET protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the BET protein.[3][4][5] This degradation of BET proteins, particularly the transcriptional coactivator BRD4, has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines.[6][7][8][9]
In contrast, this compound binds to the bromodomains of BRD4 but does not engage the VHL E3 ligase.[1] This makes it incapable of inducing BRD4 degradation, rendering it an ideal negative control to ensure that the observed cellular effects of GNE-987 are due to its degradation activity and not other non-specific interactions.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments comparing the effects of a vehicle control, this compound, and the active degrader GNE-987 on a cancer cell line after a 24-hour treatment.
Table 1: Cell Cycle Distribution Analysis
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45.2 ± 2.1 | 35.1 ± 1.8 | 19.7 ± 1.5 |
| This compound (100 nM) | 46.1 ± 2.5 | 34.5 ± 2.0 | 19.4 ± 1.7 |
| GNE-987 (100 nM) | 70.3 ± 3.2 | 15.2 ± 1.9 | 14.5 ± 1.3 |
Table 2: Apoptosis Analysis
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 94.3 ± 1.5 | 3.1 ± 0.8 | 2.6 ± 0.7 |
| This compound (100 nM) | 93.8 ± 1.8 | 3.5 ± 0.9 | 2.7 ± 0.6 |
| GNE-987 (100 nM) | 65.7 ± 4.1 | 20.4 ± 2.5 | 13.9 ± 2.1 |
Mandatory Visualizations
Caption: Mechanism of action of GNE-987 versus its inactive control, this compound.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining
This protocol is designed to assess the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) following treatment.
Materials:
-
Cell line of interest (e.g., acute myeloid leukemia or osteosarcoma cells)[7][8]
-
Complete cell culture medium
-
This compound (and GNE-987 for comparison)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase A Staining Solution
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase and reach 60-70% confluency at the time of harvesting.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with the desired concentrations of this compound, GNE-987, or the vehicle control. A typical concentration for GNE-987's effects is in the low nanomolar range (e.g., 2-10 nM), so a higher concentration (e.g., 100 nM) of this compound can be used to robustly demonstrate its lack of activity.[8]
-
Incubation: Incubate the treated cells for a predetermined period, typically 24 to 48 hours.
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash once with PBS, and detach the cells using Trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase A Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission signal at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for the PI channel to properly resolve the G1 and G2/M peaks.
-
Analyze the resulting data using cell cycle analysis software to quantify the percentage of cells in each phase.
-
Protocol 2: Apoptosis Detection Using Annexin V and Propidium Iodide
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11]
Materials:
-
Treated cells (prepared as in Protocol 1, steps 1-4)
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
Procedure:
-
Cell Preparation: Harvest and wash cells as described in Protocol 1, step 4.
-
Staining:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation. Collect the Annexin V-FITC signal in the green fluorescence channel (~530 nm) and the PI signal in the red fluorescence channel (~617 nm).
-
Use logarithmic scales for both fluorescence channels.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data by creating a quadrant plot:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (often considered debris)
-
-
By following these detailed protocols, researchers can effectively use this compound as a negative control to validate that the cell cycle arrest and apoptosis observed with GNE-987 are direct consequences of its BET protein degradation activity, thereby strengthening the specificity of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The BET PROTAC inhibitor GNE-987 displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (S)-GNE-987 as a Negative Control
Welcome to the technical support center for our portfolio of chemical probes and degraders. This guide addresses a common query from researchers regarding the use of (S)-GNE-987 as a negative control in their experiments and provides troubleshooting advice for unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the intended function of this compound and its active counterpart, GNE-987?
A1: GNE-987 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BET (Bromodomain and Extra-Terminal domain) family protein, BRD4. It functions by forming a ternary complex between BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2][3][4][5][6] this compound is the diastereomer (epimer) of GNE-987 and is intended to serve as a negative control. Due to its stereochemistry, this compound does not bind to VHL, thus preventing the formation of the ternary complex and subsequent degradation of BRD4.[7]
Q2: How does this compound differ from GNE-987 at the molecular level?
A2: The key difference lies in the stereochemistry of the hydroxyproline moiety that binds to VHL. In GNE-987, this moiety has the correct conformation to engage the VHL E3 ligase. In this compound, this stereochemistry is inverted, which abrogates its binding to VHL.[7] However, both compounds retain the ability to bind to the bromodomains (BD1 and BD2) of BRD4 with high affinity.
Q3: Why am I observing a biological effect with this compound when it's supposed to be an inactive control?
A3: While this compound is inactive in terms of inducing BRD4 degradation, it still functions as a potent BRD4 inhibitor.[7] By binding to the bromodomains of BRD4, it can prevent BRD4 from interacting with acetylated histones on the chromatin. This can lead to the displacement of BRD4 from super-enhancers and the downregulation of BRD4-dependent genes, such as MYC.[3] Therefore, you may observe phenotypic effects consistent with BRD4 inhibition, even in the absence of degradation.
Troubleshooting Guide: Unexpected Activity of this compound
If you are observing unexpected biological activity with this compound, consult the following troubleshooting steps and rationale.
| Observed Issue | Potential Cause | Recommended Action |
| Cell viability is decreased, or apoptosis is induced with this compound treatment. | This compound is acting as a BRD4 inhibitor, which can lead to cell cycle arrest and apoptosis in sensitive cell lines.[8][9][10][11] | 1. Confirm BRD4 degradation is absent: Perform a western blot for BRD4 protein levels in cells treated with GNE-987 and this compound. You should see a significant decrease with GNE-987 but not with this compound. 2. Assess BRD4 target gene expression: Use qPCR or RNA-seq to measure the mRNA levels of known BRD4 target genes (e.g., MYC). Both GNE-987 and this compound may cause a decrease in the expression of these genes. 3. Use an alternative negative control: Consider using a compound that does not bind to either BRD4 or VHL as a more inert vehicle control. |
| Expression of BRD4-dependent genes is downregulated. | As a BRD4 inhibitor, this compound can displace BRD4 from chromatin, leading to transcriptional repression. | 1. Perform Chromatin Immunoprecipitation (ChIP): Conduct ChIP-qPCR or ChIP-seq for BRD4 at the promoter or enhancer regions of target genes. You may observe reduced BRD4 occupancy with both GNE-987 and this compound treatment. 2. Compare with a known BRD4 inhibitor: Include a well-characterized BRD4 inhibitor (e.g., JQ1) in your experiment to compare the phenotypic and transcriptional effects with those of this compound. |
| No difference is observed between GNE-987 and this compound treated groups in a short-term endpoint. | The primary difference in mechanism (degradation vs. inhibition) may not manifest as a phenotypic difference in all assays or at all time points. | 1. Extend the treatment duration: The effects of protein degradation can be more sustained than those of inhibition. Consider a longer time course for your experiment. 2. Washout experiment: Perform an experiment where the compounds are washed out after a short treatment. The effects of an inhibitor may be more readily reversible than those of a degrader. |
Signaling Pathways and Experimental Workflows
To further clarify the mechanisms of action, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for validating the activity of GNE-987 and its negative control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. GNE-987, 2417371-71-0 | BroadPharm [broadpharm.com]
- 5. labshake.com [labshake.com]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-GNE-987 Concentration for Minimal Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of (S)-GNE-987, a crucial negative control for studies involving the BRD4-targeting PROTAC GNE-987. The following resources will help ensure on-target specificity and minimize the risk of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in experiments?
A1: this compound is the inactive epimer of the potent BRD4-degrading PROTAC, GNE-987. It is designed to serve as a negative control in experiments. While it binds to the bromodomains of BRD4 (BD1 and BD2) with high affinity, it does not engage the von Hippel-Lindau (VHL) E3 ubiquitin ligase and therefore does not induce the degradation of BRD4.[1][2] Its use is critical to demonstrate that the observed cellular effects of GNE-987 are due to BRD4 degradation and not simply from its binding to BRD4 or other off-target interactions.
Q2: What are off-target effects and why are they a concern even for a negative control compound?
A2: Off-target effects are interactions of a small molecule with unintended biological molecules.[3][4] Even though this compound is designed to be inactive in terms of degradation, at higher concentrations it could potentially bind to other proteins, leading to misleading experimental results or cellular toxicity.[5][6] Therefore, it is crucial to use the lowest concentration of this compound that effectively serves as a negative control for BRD4 binding without causing off-target effects.
Q3: What is the recommended starting concentration for this compound in cellular assays?
A3: A common starting point for a new compound is to perform a broad dose-response curve, for instance from 1 nM to 10 µM. Given that the active compound, GNE-987, shows effects in the low nanomolar range, a similar concentration range should be initially evaluated for this compound to establish its on-target binding and to identify a concentration for use as a negative control that is comparable to the effective concentration of GNE-987.
Troubleshooting Guide
Q4: I am observing a phenotype with this compound that is not expected for a negative control. How can I determine if this is an off-target effect?
A4: If you observe an unexpected cellular phenotype with this compound, it is important to investigate whether this is due to an off-target effect. Here are some troubleshooting steps:
-
Perform a dose-response experiment: Determine the concentration at which the unexpected phenotype occurs and compare it to the concentration required for on-target engagement of BRD4. A significant difference may suggest an off-target effect.[4]
-
Use a structurally different BRD4 inhibitor: If another BRD4 inhibitor that does not cause degradation fails to produce the same phenotype, it is more likely that the effect of this compound is off-target.[5]
-
Conduct a rescue experiment: If possible, overexpressing the intended target (BRD4) should not rescue the phenotype if it is caused by an off-target interaction.[4]
Q5: My cells are showing toxicity when treated with this compound. What should I do?
A5: Unexpected cellular toxicity is a potential indicator of off-target effects.[5] To troubleshoot this:
-
Perform a cell viability assay: Test a range of this compound concentrations to determine the cytotoxic concentration (CC50). Use concentrations well below the CC50 for your experiments.
-
Screen for off-target liabilities: Consider screening this compound against a panel of known toxicity-related targets, such as a kinase panel, to identify potential unintended interactions.[4][5]
-
Use multiple cell lines: Test the toxicity of this compound in different cell lines, including one that may not express high levels of BRD4, to see if the toxicity is target-independent.
Quantitative Data Summary
Table 1: Binding Affinity of this compound for BRD4 Bromodomains
| Bromodomain | IC50 (nM) |
| BRD4 BD1 | 4.0 |
| BRD4 BD2 | 3.9 |
Data from MedchemExpress.[1][2]
Table 2: Example Data Presentation for a Kinase Selectivity Profile of this compound at 1 µM
| Kinase Target | Percent Inhibition |
| AAK1 | 5 |
| ABL1 | 2 |
| ... | ... |
| ZAP70 | 8 |
This is a hypothetical table to illustrate how data from a kinase screen would be presented. Actual screening is recommended to determine the off-target profile of this compound.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine On-Target Engagement
Objective: To determine the concentration range of this compound that results in on-target binding to BRD4 in a cellular context, without causing degradation.
Methodology:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A suggested range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the different concentrations of this compound and the vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Western Blot Analysis: Perform a Western blot to detect the levels of BRD4. As this compound should not degrade BRD4, the protein levels should remain unchanged across all concentrations.
-
Target Engagement Assay: To confirm binding, a technique like the Cellular Thermal Shift Assay (CETSA) can be used (see Protocol 2).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to and stabilizes BRD4 in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with a chosen concentration of this compound (based on the dose-response experiment) or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Analysis: Analyze the amount of soluble BRD4 remaining in the supernatant using Western blotting.
-
Data Analysis: In the presence of this compound, BRD4 should be stabilized, resulting in more soluble protein at higher temperatures compared to the vehicle control. This confirms target engagement.
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Results with (S)-GNE-987
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address inconsistent results in replicate experiments involving the use of (S)-GNE-987.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is the inactive S-epimer of GNE-987, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the BRD4 protein.[1][2] GNE-987 functions by forming a ternary complex between BRD4 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3][4][5] In contrast, this compound binds to the bromodomains of BRD4 (BD1 and BD2) with high affinity, similar to GNE-987, but it does not bind to VHL.[1] Consequently, this compound is not expected to induce the degradation of BRD4 and serves as an ideal negative control to distinguish between BRD4 degradation-dependent and independent effects of GNE-987.
Q2: Why am I observing a phenotypic effect or target modulation with this compound in my experiments?
Observing a biological effect with this compound, which is designed to be an inactive control, can be perplexing. Several factors could contribute to this observation:
-
Off-Target Effects: At high concentrations, small molecules can interact with unintended targets.[6][7][8] While this compound is selective for BRD4 bromodomains, supra-physiological concentrations might lead to engagement with other proteins, causing a phenotypic response.
-
Compound Purity and Integrity: The purity of the this compound batch is critical. Contamination with the active GNE-987 epimer or other impurities could lead to unexpected activity. Degradation of the compound over time due to improper storage can also be a factor.
-
Bromodomain Inhibition-Related Phenotype: Since this compound binds to BRD4 bromodomains, it can act as a traditional bromodomain inhibitor, preventing the interaction of BRD4 with acetylated histones. This inhibition, independent of degradation, might be sufficient to cause a phenotype in certain sensitive cell lines or assays.
Q3: What are the key sources of variability in cell-based assays with small molecules like this compound?
-
Biological Variation:
-
Cell Line Instability: Genetic drift in cancer cell lines over multiple passages can alter their response to treatments.
-
Cell Health and Density: Variations in cell confluency and viability at the time of treatment can significantly impact results.
-
-
Technical Variation:
-
Compound Handling: Inaccurate pipetting, improper dissolution, or repeated freeze-thaw cycles of the compound stock solution can lead to concentration errors.
-
Assay Conditions: Minor differences in incubation times, temperature, or reagent concentrations can introduce variability.
-
Plate Effects: Edge effects in microplates can lead to systematic errors in measurements.[11]
-
Troubleshooting Guide
If you are encountering inconsistent results with this compound, consider the following troubleshooting steps:
Issue 1: Unexpected Phenotypic Activity Observed with this compound
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations. 2. Compare with a Structurally Unrelated BRD4 Inhibitor: Use a different class of BRD4 inhibitor that does not rely on VHL-mediated degradation. | 1. A clear dose-response relationship may indicate a specific off-target interaction at higher concentrations. 2. If the phenotype is not replicated, it suggests the effect is specific to the chemical scaffold of this compound and likely an off-target effect. |
| Compound Contamination or Degradation | 1. Verify Compound Purity: Obtain a certificate of analysis (CoA) for your batch of this compound. If possible, have the purity and identity confirmed by an independent analytical method (e.g., LC-MS, NMR). 2. Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment. | 1. Ensuring high purity will rule out contamination with the active epimer. 2. Using freshly prepared solutions minimizes the risk of compound degradation. |
| Bromodomain Inhibition Phenotype | 1. Directly Measure BRD4 Degradation: Perform a Western blot or other protein quantification assay to confirm that this compound is not causing BRD4 degradation in your system. 2. Compare with GNE-987: Run the active GNE-987 compound in parallel to confirm its degradation activity. | 1. This will confirm if the observed phenotype is independent of BRD4 degradation. 2. A clear difference in BRD4 levels between GNE-987 and this compound treated cells will validate the expected mechanism of action. |
Issue 2: High Variability Between Replicate Experiments
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Culture Conditions | 1. Standardize Cell Seeding: Ensure a consistent cell number and confluency at the time of treatment. 2. Use Low Passage Number Cells: Work with cells that have been passaged a limited number of times to minimize genetic drift. 3. Regularly Test for Mycoplasma: Mycoplasma contamination can significantly alter cellular responses. | 1. Reduced variability in the baseline cellular state. 2. More consistent and reproducible cellular responses. 3. Elimination of a common source of experimental artifacts. |
| Inaccurate Compound Handling | 1. Calibrate Pipettes: Regularly check and calibrate all pipettes used for compound dilution and addition. 2. Ensure Complete Solubilization: Visually inspect stock solutions to ensure the compound is fully dissolved. | 1. Accurate and consistent compound concentrations across all wells and experiments. 2. Homogeneous compound distribution in the assay medium. |
| Assay-Specific Variability | 1. Include Appropriate Controls: Always include vehicle-only (e.g., DMSO) and untreated controls. 2. Randomize Plate Layout: If using microplates, randomize the sample layout to minimize edge effects. 3. Increase the Number of Replicates: Both technical and biological replicates are important for statistical power.[12][13] | 1. Better assessment of the baseline and any non-specific effects of the vehicle. 2. Reduced systematic error in plate-based assays. 3. Increased confidence in the experimental results and better ability to detect real effects. |
Data Presentation
Table 1: Key Properties of GNE-987 and this compound
| Compound | Target | Mechanism of Action | BRD4 BD1 IC50 | BRD4 BD2 IC50 | Expected Effect on BRD4 Protein Levels |
| GNE-987 | BRD4 | PROTAC Degrader (VHL-mediated)[2][3] | 4.7 nM[2][4] | 4.4 nM[2][4] | Degradation |
| This compound | BRD4 | Bromodomain Inhibitor (inactive control)[1] | 4 nM[1] | 3.9 nM[1] | No Degradation |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Compound | Typical Concentration Range | Notes |
| GNE-987 | 0.1 nM - 100 nM[2][3] | Potent degradation is often observed in the low nanomolar range. |
| This compound | 0.1 nM - 1000 nM | Use a similar concentration range as GNE-987 to serve as a proper negative control. Higher concentrations may be used to test for off-target effects. |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol is designed to verify the degradation of BRD4 protein following treatment with GNE-987 and to confirm the lack of degradation with this compound.
-
Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The next day, treat the cells with GNE-987, this compound, and a vehicle control (e.g., DMSO) at the desired concentrations for the specified duration (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative BRD4 protein levels.
Mandatory Visualizations
Caption: Mechanism of action of GNE-987 versus its inactive epimer this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The BET inhibitor GNE-987 effectively induces anti-cancer effects in T-cell acute lymphoblastic leukemia by targeting enhancer regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Experimental Variability and Replicates in siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Variation: use it or misuse it – replication and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 12. 3.4 - Steps in Designing a Study | STAT 555 [online.stat.psu.edu]
- 13. Replicates and repeats in designed experiments - Minitab [support.minitab.com]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of (S)-GNE-987
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with (S)-GNE-987. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Understanding this compound and Its Intended Use
This compound is the inactive hydroxy-proline epimer of GNE-987, a potent chimeric BET degrader.[1] While it binds to the BRD4 bromodomains (BD1 and BD2), it does not bind to the von Hippel-Lindau (VHL) E3 ligase, and therefore is not expected to induce proteasomal degradation of BRD4.[1] It is primarily designed to be used as a negative control in experiments involving the active GNE-987 PROTAC to distinguish between effects caused by BET protein degradation and those arising from target engagement alone or off-target effects.
Unexpected cytotoxicity with this compound can be a significant concern, suggesting potential off-target effects, compound instability, impurities, or experimental artifacts. This guide will help you systematically troubleshoot these possibilities.
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of this compound in a cell-based assay?
A1: this compound is designed as a negative control for GNE-987-mediated BET protein degradation.[1] It binds to BRD4 but does not induce its degradation. Therefore, in most cell lines, it is expected to have minimal to no cytotoxic effect at concentrations where GNE-987 shows potent activity. Any observed cytotoxicity is considered unexpected and requires further investigation.
Q2: Could the observed cytotoxicity be due to the inherent BET inhibitory activity of this compound?
A2: While this compound binds to BRD4, traditional BET inhibitors often require higher concentrations to induce cytotoxicity compared to the potent degradation activity of PROTACs like GNE-987.[2][3] If you are observing cytotoxicity at low nanomolar concentrations, it is less likely to be solely due to BET inhibition and may point towards other factors.
Q3: How can I confirm the identity and purity of my this compound sample?
A3: It is crucial to verify the identity and purity of your compound. This can be done through analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and High-Performance Liquid Chromatography (HPLC) to assess purity. If possible, obtain a certificate of analysis from the supplier.
Q4: What are common experimental artifacts that can lead to false-positive cytotoxicity readings?
A4: Several factors can contribute to misleading cytotoxicity data. These include the "edge effect" in multi-well plates due to evaporation, interference of the compound with the cytotoxicity assay reagents (e.g., MTT reduction by the compound itself), microbial contamination of cell cultures, and inconsistencies in cell seeding density or incubation times.[4][5]
Troubleshooting Guide
Issue 1: Significant Cytotoxicity Observed with this compound at Low Concentrations
Possible Cause 1: Compound Contamination or Degradation
-
Troubleshooting Steps:
-
Verify Purity: As mentioned in the FAQs, confirm the purity of your this compound stock. Contamination with the active GNE-987 epimer could lead to potent cytotoxicity.
-
Fresh Stock Preparation: Prepare a fresh stock solution of this compound from a new vial, if available. Avoid repeated freeze-thaw cycles of stock solutions.[4]
-
Proper Storage: Ensure the compound is stored according to the manufacturer's recommendations (typically at -20°C or -80°C) to prevent degradation.[6]
-
Possible Cause 2: Off-Target Effects
-
Troubleshooting Steps:
-
Target Engagement Control: If possible, include a structurally distinct BRD4 inhibitor as an additional control to see if similar effects are observed.
-
Cell Line Specificity: Test the cytotoxicity of this compound in a different cell line to determine if the effect is cell-type specific. Some cell lines may have unique sensitivities.
-
Literature Review: Conduct a thorough literature search for any reported off-target effects of this compound or structurally similar molecules.
-
Issue 2: High Variability in Cytotoxicity Data Between Experiments
Possible Cause 1: Inconsistent Experimental Conditions
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent cell density is seeded in each well and across all experiments. Cell density can significantly impact the effective concentration of the compound per cell.[4]
-
Control Incubation Times: Use a consistent incubation time for compound treatment in all assays. Longer incubation may lead to lower IC50 values.[4]
-
Monitor Cell Health and Passage Number: Use cells from a consistent and limited passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.[4]
-
Possible Cause 2: Assay Interference
-
Troubleshooting Steps:
-
Cell-Free Assay Control: Run a cell-free version of your cytotoxicity assay including this compound at the concentrations used in your experiments. This will help identify any direct interaction between the compound and the assay reagents (e.g., reduction of MTT or inhibition of LDH).[5]
-
Alternative Cytotoxicity Assay: Use a different cytotoxicity assay that relies on a distinct mechanism to confirm your findings. For example, if you are using a metabolic assay like MTT, try a membrane integrity assay like LDH release or a dye-based method like Trypan Blue.[7]
-
Data Presentation
The following table summarizes the reported binding affinities and cytotoxic concentrations of GNE-987 and the binding affinity of this compound. Note that significant cytotoxicity is not expected for this compound.
| Compound | Target | Assay Type | Value | Cell Line | Reference |
| This compound | BRD4 BD1 | Binding Affinity (IC50) | 4 nM | - | [1] |
| BRD4 BD2 | Binding Affinity (IC50) | 3.9 nM | - | [1] | |
| GNE-987 | BRD4 BD1 | Binding Affinity (IC50) | 4.7 nM | - | [6] |
| BRD4 BD2 | Binding Affinity (IC50) | 4.4 nM | - | [6] | |
| BRD4 Degradation | DC50 | 0.03 nM | EOL-1 (AML) | [6][8] | |
| Cell Viability | IC50 | 0.02 nM | EOL-1 (AML) | [6][8] | |
| Cell Viability | IC50 | 0.03 nM | HL-60 (AML) | [6][8] | |
| Cell Viability | IC50 | 1.14 nM | IMR-32 (Neuroblastoma) | [2] | |
| Cell Viability | IC50 | 1.87 nM | SK-N-BE(2) (Neuroblastoma) | [2] | |
| Cell Viability | IC50 | 30.36 nM | SK-N-SH (Neuroblastoma) | [2] | |
| Cell Viability | IC50 | 18.26 nM | SH-SY5Y (Neuroblastoma) | [2] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for GNE-987 vs. This compound.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Luminescent Assay (e.g., CellTiter-Glo®)
This protocol provides a general framework for assessing cell viability. Always refer to the manufacturer's specific instructions for the reagent you are using.
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic phase of growth. b. Dilute the cells to the desired seeding density in a complete cell culture medium. c. Seed 100 µL of the cell suspension into the wells of a 96-well plate. d. Incubate the plate for 24 hours to allow cells to attach.[4]
-
Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in a complete cell culture medium. It is advisable to start with a high concentration and perform 1:3 or 1:10 dilutions.[4] b. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and a no-cell control (medium only).[4] c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls. d. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the luminescent assay reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well.[4] d. Mix the contents by placing the plate on an orbital shaker for 2 minutes.[4] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the average luminescence of the no-cell control from all other wells. c. Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%. d. Plot the normalized viability against the logarithm of the this compound concentration.
Protocol 2: Cell-Free Assay Control
This protocol is designed to identify interference of the test compound with the assay reagents.
-
Plate Setup: a. Prepare a 96-well plate with a complete cell culture medium but without cells. b. Add the serial dilutions of this compound to the wells, mirroring the concentrations used in your cell-based experiment. c. Include a vehicle control and a medium-only control.
-
Assay Procedure: a. Follow the same procedure as for the cell-based assay (steps 3a to 3e from Protocol 1).
-
Data Analysis: a. Measure the signal (e.g., luminescence, absorbance) in each well. b. If a significant signal is detected in the presence of this compound compared to the vehicle control, it indicates an interaction between the compound and the assay reagents. This could lead to an over- or underestimation of cytotoxicity. In such cases, using an alternative cytotoxicity assay is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: (S)-GNE-987 and BRD4 Stability
This technical support guide provides researchers, scientists, and drug development professionals with detailed experimental protocols and answers to frequently asked questions to confirm that (S)-GNE-987 does not induce the degradation of BRD4.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between GNE-987 and this compound?
A1: GNE-987 is a potent PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of BET (Bromodomain and Extra-Terminal) proteins, including BRD4.[1][2][3][4] It functions by simultaneously binding to BRD4 and the E3 ubiquitin ligase Von Hippel-Lindau (VHL), thereby triggering the ubiquitination and subsequent proteasomal degradation of BRD4.[2][3][4] In contrast, this compound is the hydroxy-proline epimer of GNE-987. This stereochemical change abrogates its binding to VHL, and as a result, it does not degrade the BRD4 protein.[5][6][7] While it doesn't induce degradation, this compound still effectively binds to the BRD4 bromodomains BD1 and BD2.[5][6][7]
Q2: Why would I use this compound in my experiments?
A2: this compound serves as a crucial negative control in experiments studying the effects of GNE-987. Since it binds to BRD4 with high affinity but does not cause its degradation, it allows researchers to distinguish between the cellular effects of BRD4 inhibition (by binding) and the effects of BRD4 degradation.
Q3: How does GNE-987 mediate BRD4 degradation?
A3: GNE-987 is a bifunctional molecule. One end binds to a bromodomain of the BRD4 protein, and the other end binds to the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of BRD4. The proteasome then recognizes and degrades the polyubiquitinated BRD4.[2][3]
Troubleshooting Guide: Confirming this compound Does Not Degrade BRD4
This guide outlines key experiments to verify that this compound does not lead to the degradation of BRD4 in your cellular model.
Primary Confirmation: Western Blot Analysis of BRD4 Levels
The most direct method to assess protein degradation is to measure the total protein levels of BRD4 after treatment.
Question: My results show a decrease in BRD4 levels after treating with this compound. What could be the reason?
Answer: This is an unexpected result, as this compound is not supposed to degrade BRD4. Here are some troubleshooting steps:
-
Compound Identity and Purity: Verify the identity and purity of your this compound sample. Contamination with the active degrader, GNE-987, could lead to apparent degradation.
-
Experimental Controls: Ensure you have included the appropriate controls in your experiment:
-
Vehicle control (e.g., DMSO)
-
Positive control (GNE-987)
-
A proteasome inhibitor (e.g., MG132) control to confirm that any degradation observed with the positive control is proteasome-dependent.
-
-
Antibody Specificity: Confirm the specificity of your BRD4 antibody.
-
Loading Controls: Ensure that your loading control (e.g., GAPDH, β-actin) is consistent across all lanes.[8][9]
Experimental Protocols & Data Interpretation
Western Blotting for BRD4 Protein Levels
This protocol will allow you to visualize and quantify changes in total BRD4 protein levels following treatment.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with vehicle, this compound (e.g., 100 nM), and GNE-987 (e.g., 10 nM) for a specified time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to a loading control.[8]
Expected Results:
| Treatment | Expected BRD4 Level (normalized to vehicle) | Interpretation |
| Vehicle | 1.0 | Baseline BRD4 level |
| This compound | ~1.0 | No significant change in BRD4 levels, confirming no degradation. |
| GNE-987 | < 0.5 | Significant decrease in BRD4 levels, confirming degradation. |
Data Visualization:
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stability of a protein in its cellular environment.[11] Ligand binding typically stabilizes a protein, leading to a higher melting temperature. This assay can confirm that this compound binds to BRD4 in cells without causing its degradation.
Methodology:
-
Cell Treatment: Treat intact cells with vehicle or this compound for a designated period.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Detection: Analyze the amount of soluble BRD4 in the supernatant by Western blotting.
Expected Results:
| Treatment | Temperature | Expected Soluble BRD4 | Interpretation |
| Vehicle | Low | High | BRD4 is soluble. |
| Vehicle | High | Low | BRD4 denatures and precipitates. |
| This compound | High | Higher than vehicle | This compound binds to and stabilizes BRD4, increasing its melting temperature. |
Data Visualization:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET inhibitor GNE-987 effectively induces anti-cancer effects in T-cell acute lymphoblastic leukemia by targeting enhancer regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Guide to western blot quantification | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues with (S)-GNE-987 in aqueous buffers
Welcome to the technical support center for (S)-GNE-987. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the solubility of this compound in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the hydroxy-proline epimer of GNE-987, a potent and selective chimeric degrader of BET proteins.[1] Like many small molecule inhibitors and PROTACs, this compound is a hydrophobic molecule with limited aqueous solubility. This can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in a clear, homogenous solution within an aqueous buffer system to ensure accurate and reproducible results.
Q2: What are the initial signs of solubility issues with this compound?
Researchers may encounter several indicators of poor solubility, including:
-
Precipitation: Visible particles or cloudiness in the solution after diluting a stock solution into an aqueous buffer.
-
Inconsistent Results: High variability in experimental data between replicates or experiments.
-
Low Potency: The observed biological activity is lower than expected, potentially due to the actual concentration of the solubilized compound being lower than the nominal concentration.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and related compounds.[2][3] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can lower the solubility of the compound in the stock solution.
Troubleshooting Guide
Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer.
This is the most common solubility issue. The dramatic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.
-
Modify the Dilution Method:
-
Rapid Vortexing: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.
-
Stepwise Dilution: Perform serial dilutions in a mixture of DMSO and your aqueous buffer, gradually increasing the proportion of the aqueous component.
-
-
Incorporate a Surfactant: Low concentrations (typically 0.01% to 0.1%) of a non-ionic surfactant like Tween-20 or Pluronic F-68 in the final aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Use a Co-solvent in the Final Buffer: If the experimental system allows, including a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or PEG-400 in the final aqueous buffer can improve solubility. However, it is essential to have a vehicle control to account for any effects of the co-solvent on the biological system.
Issue 2: Inconsistent assay results or lower than expected potency.
This can be a subtle manifestation of solubility problems, where micro-precipitates, not always visible to the naked eye, can affect the active concentration of the compound.
Troubleshooting Steps:
-
Sonication: After preparing the final dilution, sonicate the solution for a short period (e.g., 5-10 minutes in a bath sonicator). This can help to break up small aggregates and re-dissolve precipitated compound.
-
Warm the Solution: Gently warming the solution to 37°C may aid in solubilization.[2] However, be cautious about the thermal stability of this compound and other components in your assay.
-
Pre-solubilization with Serum: For cell-based assays, pre-incubating the compound in media containing serum (if applicable) before further dilution can sometimes improve solubility due to the binding of the compound to serum proteins like albumin.
-
Confirm the Concentration of the Solubilized Compound: If solubility issues persist and impact critical experiments, consider analytical methods such as HPLC to determine the actual concentration of this compound in your final aqueous solution after filtration to remove any precipitated material.
Quantitative Data Summary
While specific solubility data for this compound in various aqueous buffers is not extensively published, the following table provides solubility information for the related compound GNE-987 in common stock solution solvents and a typical in vivo formulation. This can serve as a useful reference point.
| Solvent/Vehicle | GNE-987 Solubility/Concentration | Reference |
| DMSO | 150 mg/mL (136.82 mM) | [2] |
| DMSO | 100 mg/mL (91.21 mM) | [4] |
| In Vivo Formulation | ||
| 10% DMSO, 40% PEG300, 5% Tween80, 45% ddH₂O | ≥ 2.5 mg/mL | [4] |
| 10% DMSO, 90% Corn oil | ≥ 2.5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (powder), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 1098.33 g/mol . c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Diluting this compound into Aqueous Buffer
-
Materials: 10 mM this compound in DMSO, desired aqueous buffer (e.g., PBS, Tris-HCl), sterile polypropylene tubes.
-
Procedure: a. Bring the stock solution and the aqueous buffer to room temperature. b. For a 1:1000 dilution to a final concentration of 10 µM, add 999 µL of the aqueous buffer to a sterile tube. c. While vigorously vortexing the aqueous buffer, add 1 µL of the 10 mM DMSO stock solution dropwise. d. Continue vortexing for an additional 30 seconds to ensure thorough mixing. e. Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified mechanism of BET protein degradation by a PROTAC like GNE-987.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: (S)-GNE-987 & Cell Viability Assay Troubleshooting
Welcome to the technical support center for (S)-GNE-987. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell viability experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from GNE-987?
This compound is the hydroxy-proline epimer of GNE-987 and serves as a crucial negative control in experiments involving GNE-987.[1] While both compounds can bind to the bromodomains of BRD4, this compound does not bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This inability to recruit the E3 ligase means that this compound does not induce the degradation of BRD4, unlike the active GNE-987 which is a potent PROTAC (Proteolysis Targeting Chimera) degrader of BRD4.[1][2][3][4][5][6]
Q2: What is the expected outcome of treating cells with this compound in a cell viability assay?
Since this compound binds to BRD4 bromodomains (BD1 and BD2) with high affinity but does not cause its degradation, it is expected to act as a traditional BET inhibitor, not a degrader.[1][7] Any observed effects on cell viability would be due to the inhibition of BRD4's function as an epigenetic reader, rather than its removal from the cell. In many contexts, it is used as a negative control to demonstrate that the potent cytotoxic effects of GNE-987 are due to BRD4 degradation. Therefore, one might expect a less potent effect on cell viability compared to GNE-987.
Q3: Why am I observing high cytotoxicity with this compound, which is supposed to be a negative control?
There are several potential reasons for this observation:
-
On-target inhibition: While not a degrader, this compound is still a potent binder to BRD4 bromodomains.[1][7] In cell lines highly dependent on BRD4 signaling, even inhibition without degradation can lead to a significant decrease in cell viability.
-
Off-target effects: At higher concentrations, small molecules can have off-target effects that contribute to cytotoxicity. It is crucial to determine the IC50 value in your specific cell line and use concentrations relevant to its binding affinity.
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level, which is typically below 0.1%. Always include a vehicle-only control in your experimental setup.
-
Assay interference: The compound might be interfering with the cell viability assay itself. For example, some compounds can affect the metabolic activity of cells, which can lead to misleading results in assays like the MTT or MTS assays.[8][9][10][11]
Q4: My cell viability results with this compound are inconsistent and not reproducible. What could be the cause?
Inconsistent results can stem from several factors:
-
Compound stability and handling: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. It is recommended to aliquot the stock solution and store it at -20°C or -80°C. Prepare fresh working dilutions for each experiment.
-
Cell culture variability: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition, as these can all influence cellular response to treatment.
-
Assay variability: Use appropriate controls, including positive and negative controls, to normalize the data and ensure the assay is performing as expected. For endpoint assays, the timing of the readout is critical.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No effect on cell viability with this compound | Cell line may not be sensitive to BRD4 inhibition. | Confirm BRD4 expression in your cell line. Consider using a positive control cell line known to be sensitive to BET inhibitors. |
| Compound degradation. | Ensure proper storage and handling of this compound. Use freshly prepared dilutions. | |
| Insufficient treatment duration or concentration. | Perform a dose-response and time-course experiment to determine the optimal conditions. | |
| Higher than expected cytotoxicity with this compound | High sensitivity of the cell line to BRD4 inhibition. | Compare the IC50 of this compound with the active degrader GNE-987. A large potency difference would still be expected. |
| Off-target effects at high concentrations. | Titrate the compound to lower concentrations to see if the effect is dose-dependent and aligns with its on-target binding affinity. | |
| Assay interference (e.g., MTT/MTS assay). | Use an alternative, non-metabolic viability assay, such as a cell counting method (e.g., Trypan Blue exclusion) or a DNA-based assay (e.g., measuring total DNA content).[8][10][12] | |
| Discrepancy between in vitro kinase assay and cell viability data | Poor cell permeability of the compound. | While this compound is cell-permeable, variations between cell lines can exist. |
| Active removal of the compound by efflux pumps. | Some cell lines express high levels of drug efflux pumps which can reduce the intracellular concentration of the compound. | |
| Compound instability in cell culture medium. | Assess the stability of the compound in your specific cell culture medium over the time course of the experiment. |
Quantitative Data Summary
Binding Affinities of GNE-987 and this compound to BRD4 Bromodomains
| Compound | Target | IC50 (nM) |
| GNE-987 | BRD4 BD1 | 4.7[2][4][5] |
| BRD4 BD2 | 4.4[2][4][5] | |
| This compound | BRD4 BD1 | 4[1][7] |
| BRD4 BD2 | 3.9[1][7] |
Cellular Activity of GNE-987 (Active Degrader)
| Cell Line | Assay | IC50 / DC50 (nM) |
| EOL-1 (AML) | BRD4 Degradation (DC50) | 0.03[2][4][5] |
| EOL-1 (AML) | Cell Viability (IC50) | 0.02[2][4][5] |
| HL-60 (AML) | Cell Viability (IC50) | 0.03[2][4][5] |
| U87 (Glioblastoma) | Cell Viability (IC50) at 3 days | ~10 |
| SK-N-BE(2) (Neuroblastoma) | BRD4 Degradation | Potent at nanomolar concentrations[13] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Tetrazolium-based Assay (e.g., MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a serial dilution series in culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration of this compound.
Protocol 2: Western Blotting for BRD4 Levels
-
Cell Treatment: Treat cells with this compound and the active degrader GNE-987 (as a positive control for degradation) for the desired time.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody against BRD4. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Compare the levels of BRD4 in the treated samples to the untreated and vehicle controls. A reduction in BRD4 levels should be observed with GNE-987 but not with this compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GNE 987 — TargetMol Chemicals [targetmol.com]
- 8. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 10. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of (S)-GNE-987 in solution
Welcome to the technical support center for (S)-GNE-987. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and troubleshooting guidance for issues you may encounter with this compound solution stability.
Q1: My this compound solution appears to have lost activity. What are the possible reasons?
A1: There are several potential reasons for a perceived loss of activity:
-
Incorrect Stereoisomer: this compound is the inactive epimer of the active BRD4 degrader, GNE-987. It binds to the BRD4 bromodomains (BD1 and BD2) but does not engage the von Hippel-Lindau (VHL) E3 ligase, and therefore does not induce BRD4 degradation. Please confirm that you are using the active (R)-epimer if protein degradation is the intended outcome.
-
Improper Storage: Like many complex small molecules, this compound is susceptible to degradation if not stored correctly. For optimal stability, stock solutions should be stored at -20°C or -80°C.[1][2] It is recommended to use solutions stored at -20°C within one month.[1][2] Aliquoting the solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
-
Chemical Instability in Solution: Over time, this compound can degrade in solution. The rate of degradation can be influenced by the solvent, pH, temperature, and exposure to light.
Q2: What are the recommended solvents and storage conditions for this compound?
A2: For optimal stability, this compound should be handled and stored according to the following guidelines.
| Parameter | Recommendation | Source |
| Storage of Lyophilized Powder | Store at -20°C for up to 3 years. | [2] |
| Solvent for Stock Solutions | DMSO is a commonly used solvent. | [1] |
| Storage of Stock Solutions | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. | [1][2] |
| In-use Stability | For in vivo experiments, it is recommended to prepare fresh solutions daily. |
Q3: I suspect my this compound solution has degraded. How can I confirm this?
A3: You can assess the integrity of your this compound solution using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the parent compound and its degradation products by their mass-to-charge ratio, providing a more definitive assessment of degradation.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, PROTACs, in general, can be susceptible to:
-
Hydrolysis: The amide bonds in the linker or the VHL ligand portion of the molecule can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: Certain functional groups within the molecule may be prone to oxidation.
To investigate potential degradation, a forced degradation study can be performed.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UHPLC system with UV/PDA detector
-
LC-MS/MS system
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Control: Keep a stock solution at -20°C.
4. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC or LC-MS method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
1. Instrumentation and Columns:
-
HPLC or UHPLC system with a PDA detector.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
2. Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
3. Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
4. Method Parameters:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of this compound)
Protocol 3: LC-MS/MS Method for Degradation Product Identification
1. Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
2. Chromatographic Conditions:
-
Use the same column and mobile phases as in the HPLC-UV method. A similar gradient can be applied.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimize for the specific instrument.
-
Data Acquisition: Acquire data in full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation patterns of the parent compound and potential degradation products.
Visualizations
Signaling Pathway of Active GNE-987
Caption: Mechanism of action for the active BRD4 degrader, (R)-GNE-987.
Experimental Workflow for Stability Testing
Caption: A typical workflow for assessing the stability of this compound.
Troubleshooting Logic for Loss of Activity
Caption: Decision tree for troubleshooting the loss of this compound activity.
References
Technical Support Center: (S)-GNE-987 & Unexpected Downstream Signaling
Welcome to the technical support center for (S)-GNE-987. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected downstream signaling events that may be observed during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of this compound in my experiments?
A1: this compound is the inactive epimer of the BRD4 degrader GNE-987. It is designed to serve as a negative control. While it binds to the bromodomains of BRD4 (BD1 and BD2) with high affinity, it does not engage the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Consequently, it should not induce the degradation of BRD4 or other BET family proteins. Any observed cellular phenotype should ideally be minimal and attributable to competitive binding at the bromodomain, not protein degradation.
Q2: I am observing a significant downstream effect with this compound, what could be the cause?
A2: Observing a significant downstream effect with this compound is unexpected and warrants investigation. Potential causes can be broadly categorized as:
-
Off-target effects: this compound, like any small molecule, may have off-target interactions with other cellular proteins, leading to unforeseen signaling events.
-
Compound integrity and purity: The compound may have degraded or could be impure, containing traces of the active GNE-987 or other contaminants.
-
Experimental artifacts: The observed effect could be due to issues with the experimental setup, such as solvent effects, assay interference, or cell line-specific sensitivities.
-
Non-canonical BRD4 activity: The observed phenotype might be a result of BRD4 inhibition through competitive binding, independent of degradation.
Q3: How is GNE-987 (the active compound) supposed to work?
A3: GNE-987 is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BET (Bromodomain and Extra-Terminal domain) family proteins, including BRD2, BRD3, and BRD4.[2][3] It does this by forming a ternary complex between the target protein (e.g., BRD4) and the VHL E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.[4][5][6] This degradation is expected to cause downstream effects such as cell cycle arrest and apoptosis in sensitive cell lines.[2][7]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed with this compound Treatment
If you observe an unexpected cellular phenotype (e.g., changes in cell viability, morphology, or reporter gene activity) upon treatment with this compound, follow these troubleshooting steps:
Potential Cause & Troubleshooting Step
-
Compound Purity/Integrity:
-
Verify Compound Identity and Purity: Confirm the identity and purity of your this compound stock using analytical methods like LC-MS and NMR.
-
Fresh Stock Preparation: Prepare a fresh stock solution from a newly acquired vial of the compound.
-
-
Off-Target Effects:
-
Target Engagement Assays: Perform cellular thermal shift assays (CETSA) or use other target engagement methods to confirm that this compound is engaging BRD4 in your cells.
-
Proteomics Profiling: Consider using unbiased proteomics approaches to identify potential off-target binding partners of this compound.
-
-
Experimental Artifacts:
-
Vehicle Control: Ensure you have a proper vehicle (e.g., DMSO) control and that the final solvent concentration is consistent across all treatments and is non-toxic to your cells.
-
Assay Interference: Rule out direct interference of this compound with your assay readout (e.g., fluorescence quenching in a reporter assay). Run the assay in a cell-free system with the compound to check for interference.
-
-
Cell Line Specificity:
-
Test in Multiple Cell Lines: Compare the effects of this compound in your cell line of interest with its effects in a well-characterized, non-responsive cell line.
-
Issue 2: Downstream Signaling Pathway Altered in an Unexpected Manner
If you observe modulation of a signaling pathway that is not canonically associated with BRD4 inhibition, consider the following:
Potential Cause & Troubleshooting Step
-
Non-Canonical BRD4 Function:
-
Literature Review: Conduct a thorough literature search for non-canonical functions of BRD4 in your specific cellular context.
-
BRD4 Knockdown/Knockout: Compare the phenotype observed with this compound to that of BRD4 knockdown or knockout using siRNA, shRNA, or CRISPR/Cas9 to distinguish degradation-independent effects.
-
-
Crosstalk with Other Pathways:
-
Pathway Analysis: Use pathway analysis software to identify potential points of crosstalk between the BRD4 signaling axis and the unexpectedly altered pathway.
-
Inhibitor Combination Studies: Use well-characterized inhibitors of the unexpected pathway in combination with this compound to probe for functional relationships.
-
-
Off-Target Kinase Inhibition:
-
Kinase Profiling: Perform a broad-panel kinase screen to determine if this compound inhibits any kinases at the concentrations used in your experiments.
-
Data Presentation
Table 1: In Vitro Activity of GNE-987 and this compound
| Compound | Target | Assay | IC50 (nM) | Reference |
| GNE-987 | BRD4 (BD1) | Binding Assay | 4.7 | [3] |
| BRD4 (BD2) | Binding Assay | 4.4 | [3] | |
| EOL-1 Cells | Viability Assay | 0.02 | [3][4] | |
| HL-60 Cells | Viability Assay | 0.03 | [3][4] | |
| EOL-1 Cells | BRD4 Degradation (DC50) | 0.03 | [3][4] | |
| This compound | BRD4 (BD1) | Binding Assay | 4 | [1] |
| BRD4 (BD2) | Binding Assay | 3.9 | [1] | |
| VHL | Binding Assay | Abrogated | [1] |
Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of GNE-987, this compound, and a vehicle control (e.g., DMSO) for the desired time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures for a defined period.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble BRD4 in the supernatant by Western blotting or other protein detection methods.
-
Analysis: Plot the amount of soluble BRD4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: GNE-987 Mechanism of Action.
Caption: Troubleshooting Workflow for Unexpected Signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Transcriptional Consequences of BRD4 Degradation: A Comparative Analysis of (S)-GNE-987 and GNE-987
For researchers in oncology and drug development, understanding the precise molecular impact of therapeutic agents is paramount. This guide provides a detailed comparison of the effects of the BRD4-targeting PROTAC GNE-987 and its inactive epimer, (S)-GNE-987, on gene expression. By leveraging available experimental data, we dissect the differential transcriptional outcomes resulting from BRD4 degradation versus simple bromodomain inhibition.
GNE-987 is a potent Proteolysis Targeting Chimera (PROTAC) that orchestrates the degradation of the BET (Bromodomain and Extra-Terminal domain) family of proteins, primarily BRD4, by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of BRD4. In contrast, this compound serves as a critical negative control. While it retains the ability to bind to BRD4 bromodomains, a stereochemical inversion at the hydroxyproline linker abrogates its binding to VHL, rendering it incapable of inducing BRD4 degradation. This fundamental mechanistic difference forms the basis for their distinct effects on gene expression.
Distinguishing BRD4 Degradation from Inhibition
The primary distinction in the molecular mechanism of this compound and GNE-987 lies in their interaction with the cellular protein degradation machinery. This compound acts as a traditional bromodomain inhibitor, competitively binding to the acetyl-lysine binding pockets of BRD4 and displacing it from chromatin. GNE-987, however, goes a step further by inducing the complete removal of the BRD4 protein. This has profound implications for gene regulation, as BRD4 not only acts as a scaffold for the transcriptional machinery but also plays a role in maintaining chromatin structure at super-enhancers, which are critical for the expression of key oncogenes.
Impact on Gene Expression: A Tale of Two Molecules
While direct, side-by-side comparative gene expression data for this compound and GNE-987 is not extensively available in the public domain, the well-established role of this compound as a non-degrading control allows for a clear inference of their differential effects. The effects of GNE-987 on gene expression have been documented in several cancer cell lines, revealing a significant downregulation of oncogenes driven by super-enhancers.
| Cell Line | Key Downregulated Genes | Therapeutic Implication |
| Acute Myeloid Leukemia (AML) | LYL1, MYC | Inhibition of leukemic cell proliferation and survival.[1][2] |
| Osteosarcoma | KRT80 | Disruption of transcriptional regulation of oncogenes.[3] |
| Neuroblastoma | MYC, FAM163A | Downregulation of hallmark genes associated with MYC and disruption of the super-enhancer landscape.[4][5] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | LCK | Suppression of genes associated with super-enhancers.[6] |
| Glioblastoma | MYC, S100A16 | Downregulation of oncogenic transcription factors.[7] |
It is anticipated that treatment with this compound would result in a less pronounced and potentially transient downregulation of these target genes compared to GNE-987. This is because the simple displacement of BRD4 from chromatin by an inhibitor can be overcome by cellular feedback mechanisms, whereas the complete removal of the protein by a degrader provides a more sustained and profound transcriptional repression.
Experimental Protocols
To facilitate further research in this area, we provide an overview of the key experimental methodologies employed in the characterization of GNE-987's effects on gene expression.
RNA-Sequencing (RNA-seq)
RNA-seq is a powerful technique to quantify genome-wide changes in gene expression.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with either GNE-987, this compound, or a vehicle control (e.g., DMSO) for a specified time and concentration.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable method, such as TRIzol reagent or a column-based kit.
-
Library Preparation: Construct sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic regions where a protein of interest, such as BRD4 or histone marks like H3K27ac, is bound.
Protocol Outline:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments, typically through sonication.
-
Immunoprecipitation: Use an antibody specific to the protein of interest (e.g., BRD4) to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of significant enrichment, which correspond to the protein's binding sites.
Conclusion
The comparison between this compound and GNE-987 provides a clear illustration of the advantages of targeted protein degradation over simple inhibition. While this compound can competitively inhibit BRD4's interaction with chromatin, GNE-987's ability to induce complete and sustained degradation of BRD4 leads to a more profound and durable impact on the expression of oncogenes, particularly those regulated by super-enhancers. This distinction is critical for the development of next-generation cancer therapeutics and highlights the importance of using appropriate controls to dissect the specific effects of protein degradation. Further studies involving direct, parallel RNA-seq and ChIP-seq analyses of both compounds would provide a more granular understanding of their differential effects on the transcriptome and epigenome.
References
- 1. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. The BET PROTAC inhibitor GNE-987 displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-GNE-987 and Other BRD4 Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PROTAC (Proteolysis Targeting Chimera) BRD4 degrader, GNE-987, with its inactive epimer (S)-GNE-987, and other notable BRD4 inhibitors. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate controls and comparative compounds for their studies.
Introduction to BRD4 Inhibition and Degradation
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader that plays a crucial role in regulating gene transcription. Its involvement in the expression of oncogenes such as MYC has made it a prime target for cancer therapy. Small molecule inhibitors, such as JQ1, OTX015, and I-BET762, function by competitively binding to the bromodomains of BRD4, thereby preventing its interaction with acetylated histones and subsequent transcriptional activation.
A newer class of molecules, PROTACs, offers an alternative mechanism of action. GNE-987 is a potent PROTAC that induces the degradation of BRD4. It consists of a ligand that binds to BRD4, a linker, and a ligand for an E3 ubiquitin ligase, von Hippel-Lindau (VHL). This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BRD4. In contrast, this compound is the inactive epimer of GNE-987. While it retains the ability to bind to BRD4, a change in stereochemistry at the hydroxy-proline moiety abrogates its binding to VHL, thus rendering it incapable of inducing BRD4 degradation. This makes this compound an ideal negative control to distinguish the effects of BRD4 degradation from mere inhibition.
Comparative Performance Data
The following tables summarize the biochemical and cellular activities of GNE-987 and other prominent BRD4 inhibitors. The data has been compiled from various sources, and researchers are encouraged to consult the original publications for detailed experimental conditions.
Table 1: Biochemical Activity of BRD4 Inhibitors
| Compound | Target(s) | Assay Type | IC50 (nM) - BD1 | IC50 (nM) - BD2 | Reference(s) |
| GNE-987 | BRD2, BRD3, BRD4 | TR-FRET | 4.7 | 4.4 | [1][2] |
| This compound | BRD4 | TR-FRET | 4.0 | 3.9 | [3] |
| JQ1 | Pan-BET | AlphaScreen | 77 | 33 | [4] |
| OTX015 | BRD2, BRD3, BRD4 | TR-FRET | 92-112 (for BRD2/3/4) | 92-112 (for BRD2/3/4) | [5][6] |
| I-BET762 | Pan-BET | Not Specified | Not Available | Not Available | [7][8][9] |
| ARV-825 | BRD4 | Binding Assay (Kd) | 90 | 28 | [10] |
Note: IC50 values can vary depending on the assay format and conditions.
Table 2: Cellular Activity of BRD4 Inhibitors and Degraders
| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) - Cell Viability | DC50 (nM) - BRD4 Degradation | Reference(s) |
| GNE-987 | EOL-1 | Acute Myeloid Leukemia | 0.02 | 0.03 | [1][3] |
| HL-60 | Acute Myeloid Leukemia | 0.03 | Not Available | [1][3] | |
| NB4 | Acute Myeloid Leukemia | Lower than JQ1 & ARV-825 | Not Available | [11][12] | |
| Kasumi-1 | Acute Myeloid Leukemia | Lower than JQ1 & ARV-825 | Not Available | [11][12] | |
| JQ1 | MCF7 | Breast Cancer | ~1000 | Not Applicable | [13] |
| T47D | Breast Cancer | ~1000 | Not Applicable | [13] | |
| H1373 | Lung Adenocarcinoma | < 5000 | Not Applicable | [14] | |
| OVK18 | Ovarian Cancer | 280-10360 | Not Applicable | [15] | |
| OTX015 | Hematologic Malignancies | Leukemia/Lymphoma | 60-200 | Not Applicable | [5] |
| Ty82 | NUT Midline Carcinoma | Not Available | Not Applicable | [5] | |
| NSCLC cell lines | Non-Small Cell Lung Cancer | Varies | Not Applicable | [16] | |
| I-BET762 | KRAS mutant NSCLC | Non-Small Cell Lung Cancer | Varies | Not Applicable | [17] |
| ARV-825 | MOLM-13 | Acute Myeloid Leukemia | 18.2 | Not Available | [10] |
| Jurkat | T-Cell ALL | 254 | Not Available | [18] | |
| HGC27 | Gastric Cancer | Lower than OTX015 & JQ1 | Not Available | [19] | |
| MGC803 | Gastric Cancer | Lower than OTX015 & JQ1 | Not Available | [19] |
Note: "Not Applicable" for degradation data of inhibitors as their primary mechanism is not degradation. IC50/GI50 values are highly cell line and assay duration dependent.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is crucial for understanding the comparative advantages of these compounds.
Caption: BRD4 signaling pathway and mechanisms of inhibition versus degradation.
Caption: A typical experimental workflow for evaluating BRD4 inhibitors and degraders.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the binding affinity of an inhibitor to the BRD4 bromodomains.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium-labeled anti-His antibody bound to His-tagged BRD4) to an acceptor fluorophore (e.g., a fluorescently labeled acetylated histone peptide). When the inhibitor displaces the peptide, the FRET signal decreases.
Protocol Outline:
-
Reagent Preparation: Dilute recombinant His-tagged BRD4 (BD1 or BD2), biotinylated acetylated histone H4 peptide, terbium-labeled anti-His antibody, and streptavidin-d2 in assay buffer.
-
Compound Plating: Add serially diluted test compounds (GNE-987, this compound, etc.) to a 384-well plate. Include positive (e.g., JQ1) and negative (DMSO) controls.
-
Reagent Addition: Add the BRD4 protein to the wells and incubate. Then, add the histone peptide and the detection reagents.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 2 hours).
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and plot the dose-response curves to determine the IC50 values.
NanoBRET™ Target Engagement Assay
This cellular assay measures the ability of a compound to engage with BRD4 in living cells.
Principle: The assay uses a NanoLuc® luciferase-tagged BRD4 protein as the energy donor and a cell-permeable fluorescent tracer that binds to BRD4 as the energy acceptor. Compound binding to BRD4 displaces the tracer, leading to a decrease in the BRET signal.
Protocol Outline:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing NanoLuc®-BRD4.
-
Cell Seeding: Seed the transfected cells into a 96-well or 384-well plate and incubate overnight.
-
Compound and Tracer Addition: Add the test compounds at various concentrations, followed by the NanoBRET™ tracer, to the cells.
-
Substrate Addition: Add the Nano-Glo® substrate to the wells.
-
Signal Detection: Measure the donor and acceptor emission signals using a BRET-compatible plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio and generate dose-response curves to determine the cellular IC50 values.
Cell Viability (MTT/MTS) Assay
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a desired period (e.g., 72 hours).
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for a few hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
GNE-987 is a highly potent BRD4 degrader with picomolar cellular activity, demonstrating a clear advantage over traditional small-molecule inhibitors in its ability to eliminate the target protein. Its inactive epimer, this compound, serves as an essential tool for dissecting the specific consequences of BRD4 degradation versus inhibition. The choice of a BRD4-targeting compound for research should be guided by the specific biological question being addressed. For studies aiming to understand the effects of complete and sustained loss of BRD4 function, GNE-987 is a superior choice. When a reversible and transient modulation of BRD4 activity is desired, inhibitors like JQ1 or OTX015 may be more appropriate. The data and protocols provided in this guide are intended to facilitate the informed selection and use of these powerful research tools.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug: I-BET-762 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. Drug: I-BET-762 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. Drug: I-BET-762 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of (S)-GNE-987 and a scrambled PROTAC
A detailed analysis for researchers, scientists, and drug development professionals.
In the rapidly evolving field of targeted protein degradation, the use of precise molecular tools is paramount. This guide provides a head-to-head comparison of the potent BRD4-degrading PROTAC, GNE-987, and its inactive diastereomer, (S)-GNE-987, which serves as a critical negative control, often referred to as a "scrambled PROTAC". The objective of this guide is to present the clear differences in their biological activity, supported by experimental data, to aid researchers in the design and interpretation of their experiments.
Introduction to GNE-987 and its Scrambled Control
GNE-987 is a highly potent heterobifunctional PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4.[1][2][3] It achieves this by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[2][3][4]
This compound is the epimer of GNE-987 at the hydroxyproline moiety that binds to VHL.[5] This single stereochemical change abrogates its ability to recruit the VHL E3 ligase.[5] However, it retains its high-affinity binding to BRD4.[5] This makes this compound an ideal negative control to distinguish between the effects of BRD4 degradation (induced by GNE-987) and the effects of BRD4 inhibition alone (achieved by both molecules).
Comparative Biological Activity
The key difference between GNE-987 and this compound lies in their ability to induce the degradation of BRD4. This fundamental difference translates into distinct downstream cellular effects.
BRD4 Binding Affinity
Both GNE-987 and its scrambled counterpart, this compound, exhibit potent, low nanomolar binding affinity to the first (BD1) and second (BD2) bromodomains of BRD4. This indicates that both molecules can effectively engage the target protein.
| Compound | Target | IC50 (nM) |
| GNE-987 | BRD4 (BD1) | 4.7[2][3] |
| BRD4 (BD2) | 4.4[2][3] | |
| This compound | BRD4 (BD1) | 4.0[5] |
| BRD4 (BD2) | 3.9[5] |
Table 1: Comparative binding affinities of GNE-987 and this compound to BRD4 bromodomains.
Target Protein Degradation
The defining functional difference is the ability of GNE-987 to induce potent degradation of BRD4, while this compound is inactive in this regard. This is a direct consequence of this compound's inability to recruit the VHL E3 ligase.
| Compound | Cell Line | DC50 (nM) for BRD4 Degradation |
| GNE-987 | EOL-1 | 0.03[2][3] |
| This compound | EOL-1 | No degradation observed[6] |
Table 2: Comparative BRD4 degradation activity of GNE-987 and this compound in EOL-1 acute myeloid leukemia cells.
Cellular Viability and MYC Expression
The degradation of BRD4 by GNE-987 leads to a significant impact on cancer cell viability and the expression of downstream oncogenes like MYC. In contrast, this compound, which only inhibits BRD4 without causing its degradation, has a much weaker effect on these cellular processes.
| Compound | Cell Line | Cell Viability IC50 (nM) | MYC Expression IC50 (nM) |
| GNE-987 | EOL-1 | 0.02[3] | 0.03[3] |
| HL-60 | 0.03[3] | Not Reported | |
| This compound | EOL-1 | > 1000[6] | > 1000[6] |
| HL-60 | > 1000[6] | Not Reported |
Table 3: Comparative effects of GNE-987 and this compound on cell viability and MYC expression.
Visualizing the Mechanism of Action
The following diagrams illustrate the distinct mechanisms of GNE-987 and its scrambled control.
Caption: Mechanism of action for GNE-987 vs. This compound.
Experimental Workflow
A typical experimental workflow to compare an active PROTAC and its scrambled control is outlined below.
References
- 1. Antibody Conjugation of a Chimeric BET Degrader Enables in vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Does (S)-GNE-987 show any BRD4 inhibition at high concentrations?
(S)-GNE-987 demonstrates potent inhibition of BRD4, not just at high concentrations, but in the low nanomolar range. This inhibitory activity stems from its high-affinity binding to the bromodomains of BRD4, effectively blocking their function. This compound is the inactive epimer of the potent BRD4 degrader GNE-987. While both molecules bind to BRD4 with similar high affinity, a subtle stereochemical difference prevents this compound from engaging the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thus abolishing its ability to induce BRD4 degradation.[1] This makes this compound a valuable tool for researchers to isolate the effects of BRD4 inhibition from its degradation.
Comparative Analysis of BRD4-Targeting Compounds
To understand the activity of this compound, it is useful to compare it with its active degrader counterpart, GNE-987, and a well-established BRD4 inhibitor, (+)-JQ1.
| Compound | Target(s) | Mechanism of Action | BRD4 BD1 IC50 (nM) | BRD4 BD2 IC50 (nM) | BRD4 Degradation (DC50, nM) |
| This compound | BRD4 Bromodomains | Inhibition (Binding) | 4.0[1] | 3.9[1] | Does not degrade[1] |
| GNE-987 | BRD4, VHL E3 Ligase | Degradation (PROTAC) | 4.7[2] | 4.4[2] | 0.03 (in EOL-1 cells)[2] |
| (+)-JQ1 | BET Bromodomains | Inhibition (Binding) | ~50 | ~90 | Does not degrade |
As the data indicates, this compound is a highly potent binder to both BRD4 bromodomains, with IC50 values in the single-digit nanomolar range.[1] Its affinity is comparable to that of its active degrader counterpart, GNE-987, and significantly higher than the well-known BET inhibitor (+)-JQ1. This potent binding directly translates to effective inhibition of BRD4's function by preventing its interaction with acetylated histones on the chromatin.
Mechanism of Action: Inhibition vs. Degradation
The key difference between this compound and GNE-987 lies in their interaction with the cellular degradation machinery. GNE-987, as a proteolysis-targeting chimera (PROTAC), forms a ternary complex between BRD4 and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3][4] this compound, due to its stereochemistry, cannot bind to VHL and therefore acts solely as a competitive inhibitor of the BRD4 bromodomains.[1]
References
On-Target Validation: GNE-987's Efficacy Confirmed with its Inactive Stereoisomer (S)-GNE-987
A comparative analysis of the potent BET degrader GNE-987 and its inactive epimer, (S)-GNE-987, provides clear evidence of on-target activity, demonstrating that the therapeutic effects of GNE-987 are directly mediated through the degradation of BET family proteins.
GNE-987 is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, BRD3, and BRD4, which are crucial regulators of gene transcription and are implicated in various cancers. GNE-987 achieves this by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. To rigorously validate that the cellular effects of GNE-987 are a direct consequence of this degradation mechanism, its stereoisomer, this compound, serves as an essential negative control. While both compounds can bind to BRD4, this compound is engineered to be incapable of binding to VHL, thus preventing it from inducing protein degradation.
Comparative Biological Activity
Experimental data demonstrates the differential activity of GNE-987 and its inactive counterpart. While both molecules exhibit potent binding to BRD4, only GNE-987 effectively induces its degradation and inhibits cancer cell proliferation at picomolar concentrations.
| Compound | Target Binding (BRD4 BD1 IC50, nM) | BRD4 Degradation (DC50, nM) | Cell Viability (EOL-1 IC50, nM) | Cell Viability (HL-60 IC50, nM) |
| GNE-987 | 4.7 | 0.03 | 0.02 | 0.03 |
| This compound | 4.0 | No Degradation | Inactive | Inactive |
This stark contrast in cellular activity, despite similar target engagement, underscores the degradation-dependent mechanism of action for GNE-987.
GNE-987 Mechanism of Action
The distinct functions of GNE-987 and this compound are rooted in their differential interaction with the VHL E3 ligase.
Caption: GNE-987 forms a ternary complex with BRD4 and VHL, leading to BRD4 degradation. This compound binds BRD4 but not VHL, preventing degradation.
Experimental Workflow for On-Target Validation
A typical workflow to confirm the on-target effects of GNE-987 using this compound involves parallel treatment of cancer cell lines followed by analysis of protein levels and cellular viability.
Caption: Workflow for comparing GNE-987 and this compound effects on cancer cells.
Experimental Protocols
Western Blot for BRD4 Degradation
-
Cell Culture and Treatment: Seed EOL-1 or HL-60 cells at a density of 1 x 10^6 cells/mL. Treat cells with varying concentrations of GNE-987, this compound, or DMSO as a vehicle control for 4-24 hours.
-
Cell Lysis: Harvest cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody against BRD4 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Cell Viability Assay
-
Cell Seeding: Seed EOL-1 or HL-60 cells in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: Treat cells with a serial dilution of GNE-987, this compound, or DMSO control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Assess cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence readings to the DMSO control and plot the dose-response curves to determine the IC50 values.
The clear divergence in the biological activities of GNE-987 and its VHL-binding-impaired epimer, this compound, provides unequivocal evidence that the potent anti-cancer effects of GNE-987 are a direct result of its ability to induce the targeted degradation of BET proteins. This comparative approach is a cornerstone in the validation of PROTAC-mediated protein degradation as a therapeutic strategy.
A Comparative Analysis of (S)-GNE-987 and JQ1: Effects on BRD4 Binding
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding characteristics of (S)-GNE-987 and JQ1 to the BRD4 protein. The information presented is supported by experimental data to facilitate informed decisions in research and development.
This compound and JQ1 are pivotal chemical tools for studying the function of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, a key regulator of gene transcription implicated in various cancers and inflammatory diseases. While both molecules bind to the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2), they represent distinct classes of inhibitors with different mechanisms of action and experimental applications. JQ1 is a potent, cell-permeable pan-BET inhibitor that competitively and reversibly binds to the bromodomains, displacing BRD4 from chromatin and thereby inhibiting transcription.[1][2] In contrast, this compound is the inactive epimer of GNE-987, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BET proteins.[3] this compound binds to BRD4's bromodomains with high affinity but, due to its stereochemistry, is unable to recruit the E3 ubiquitin ligase Von Hippel-Lindau (VHL), and therefore does not induce protein degradation.[3] This makes this compound an ideal negative control for GNE-987-mediated degradation studies, allowing researchers to distinguish between the effects of BRD4 inhibition and BRD4 degradation.
Quantitative Analysis of BRD4 Binding
The binding affinities and inhibitory concentrations of this compound and JQ1 for the two bromodomains of BRD4 (BD1 and BD2) have been characterized using various biophysical and biochemical assays. The following table summarizes the key quantitative data for a comparative assessment.
| Compound | Target | Assay | IC50 (nM) | Kd (nM) | ka (1/Ms) | kd (1/s) | Reference |
| This compound | BRD4 BD1 | Biochemical Assay | 4 | Not Reported | Not Reported | Not Reported | [3] |
| BRD4 BD2 | Biochemical Assay | 3.9 | Not Reported | Not Reported | Not Reported | [3] | |
| JQ1 | BRD4 BD1 | AlphaScreen | 77 | 13.7 - 15.4 | 1.56E+06 - 2.08E+06 | 2.14E-02 - 2.91E-02 | [4] |
| BRD4 BD2 | AlphaScreen | 33 | Not Reported | Not Reported | Not Reported | ||
| Full-Length BRD4 | AlphaScreen | 385 | Not Reported | Not Reported | Not Reported | [5] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the binding of a probe by 50% and can be influenced by assay conditions. Kd (dissociation constant) is a direct measure of binding affinity. ka (association rate constant) and kd (dissociation rate constant) describe the kinetics of the binding interaction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the binding of small molecules to BRD4.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the ability of a compound to disrupt the interaction between a BRD4 bromodomain and an acetylated histone peptide.[6][7]
-
Reagents and Materials:
-
GST-tagged BRD4 BD1 protein (e.g., BPS Bioscience, Cat #31042)
-
Biotinylated Histone H4 peptide acetylated at lysines 5, 8, 12, and 16 (e.g., AnaSpec, Cat #64989)
-
Glutathione (GSH) Acceptor beads (PerkinElmer, #AL109C)
-
Streptavidin-conjugated Donor beads (PerkinElmer, #6760002S)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4
-
Test compounds (this compound, JQ1) serially diluted in assay buffer.
-
384-well microtiter plates (e.g., OptiPlate-384, PerkinElmer)
-
-
Procedure: a. Prepare a master mixture containing 3x BRD assay buffer and the biotinylated BET bromodomain ligand. b. Thaw the BRD4 BD1 protein on ice and dilute it in 1x BRD assay buffer to the desired concentration (e.g., 16 ng/µl). c. In a 384-well plate, add 5 µl of the master mixture to the "Positive Control," "Test Inhibitor," and "Blank" wells. d. Add the test inhibitor at various concentrations to the designated wells. e. Add the diluted BRD4 BD1 protein to the "Positive Control" and "Test Inhibitor" wells. f. Incubate the plate at room temperature for 30 minutes with slow shaking. g. Dilute the GSH Acceptor beads 250-fold with 1x Detection buffer and add 10 µl to each well. Incubate for 30 minutes at room temperature, protected from light. h. Dilute the Streptavidin-conjugated Donor beads 250-fold with 1x Detection buffer and add 10 µl to each well. Incubate for 15-30 minutes at room temperature, protected from light. i. Read the AlphaScreen signal on a compatible plate reader.
-
Data Analysis:
-
The decrease in the AlphaScreen signal is proportional to the inhibition of the BRD4-histone peptide interaction.
-
Calculate IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[8][9]
-
Reagents and Materials:
-
Purified BRD4 BD1 protein
-
Test compound (this compound or JQ1)
-
Dialysis Buffer: e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4
-
ITC instrument (e.g., Malvern MicroCal)
-
-
Procedure: a. Dialyze the BRD4 protein extensively against the ITC buffer. b. Dissolve the test compound in the final dialysis buffer. c. Degas both the protein and ligand solutions. d. Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe. e. Perform a series of injections of the ligand into the protein solution while monitoring the heat changes. f. Conduct a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH).
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy-based technique used to study the mobility of fluorescently labeled proteins in live cells. It can be used to assess the displacement of BRD4 from chromatin upon inhibitor treatment.[10][11]
-
Reagents and Materials:
-
Cells expressing GFP-tagged BRD4
-
JQ1 or this compound
-
Confocal microscope equipped with a high-power laser for photobleaching.
-
-
Procedure: a. Culture cells expressing GFP-BRD4 on glass-bottom dishes. b. Treat the cells with the desired concentration of JQ1, this compound, or vehicle control. c. Identify a region of interest (ROI) within the nucleus where GFP-BRD4 is localized. d. Acquire a few pre-bleach images of the ROI. e. Photobleach the ROI using a high-intensity laser pulse. f. Acquire a time-series of images to monitor the recovery of fluorescence in the bleached region.
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region over time.
-
Correct for photobleaching during image acquisition by monitoring a non-bleached control region.
-
Normalize the recovery data and fit it to a mathematical model to determine the mobile fraction and the half-time of recovery. A faster recovery indicates a more mobile protein, suggesting displacement from chromatin.
-
Visualizing the Mechanisms of Action
Comparative Binding to BRD4 Bromodomains
The following diagram illustrates the distinct interactions of JQ1 and this compound with BRD4.
Caption: Comparative binding mechanisms of JQ1 and this compound.
BRD4-Mediated Transcriptional Activation Pathway
BRD4 plays a critical role in transcriptional elongation. The diagram below outlines this signaling pathway and the point of intervention for inhibitors like JQ1.
Caption: Simplified BRD4 signaling pathway in transcriptional activation.
References
- 1. oncotarget.com [oncotarget.com]
- 2. rcsb.org [rcsb.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence recovery after photobleaching (FRAP): acquisition, analysis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-GNE-987: A Comparative Guide to Bromodomain Cross-Reactivity
For researchers and drug development professionals, understanding the selectivity of a chemical probe is paramount for the accurate interpretation of experimental results and the advancement of therapeutic agents. This guide provides a comparative analysis of the bromodomain-binding molecule (S)-GNE-987, focusing on its cross-reactivity profile with other bromodomains.
This compound is the inactive epimer of GNE-987, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] While GNE-987 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag BET proteins for proteasomal degradation, the (S)-epimer does not bind to VHL and therefore does not cause protein degradation.[3] This makes this compound an ideal tool for studying the specific binding interactions with bromodomains without the confounding effects of protein degradation.
Binding Affinity of this compound for BET Bromodomains
This compound binds with high affinity to the two tandem bromodomains (BD1 and BD2) of BRD4.[3] The reported IC50 values demonstrate equipotent binding to both domains.
| Compound | Target Bromodomain | IC50 (nM) |
| This compound | BRD4 (BD1) | 4 |
| This compound | BRD4 (BD2) | 3.9 |
Cross-Reactivity with Other Bromodomain Families
Comprehensive, publicly available data on the screening of this compound against a broad panel of non-BET bromodomains is limited. The primary literature focuses on its high potency and selectivity for the BET family members. It is known that GNE-987 induces the degradation of BRD2 and BRD3 in addition to BRD4, indicating that the this compound binding moiety has affinity for the bromodomains of these closely related proteins.[4][5]
To provide context for its selectivity, the following table compares this compound's profile with that of other well-characterized bromodomain inhibitors, including those that target bromodomains outside the BET family.
| Inhibitor | Target Bromodomain Family | Selectivity Profile | Reference Compound Example |
| This compound | BET (BRD2, BRD3, BRD4) | Pan-BET binder | N/A |
| JQ1 | BET | Pan-BET inhibitor | Yes |
| I-BET762 | BET | Pan-BET inhibitor | Yes |
| PFI-1 | BET | Pan-BET inhibitor | Yes |
| RVX-208 | BET | BD2 selective | No |
| I-CBP112 | CBP/p300 | Selective for CBP/p300 over BET | Yes |
| SGC-CBP30 | CBP/p300 | Selective for CBP/p300 over BET | Yes |
| OF-1 | BRPF1B | Selective for BRPF1B | Yes |
Signaling Pathway and Experimental Workflow
To understand the mechanism of the active compound GNE-987 and the typical workflow for assessing inhibitor selectivity, the following diagrams are provided.
Caption: Mechanism of action for the GNE-987 PROTAC.
Caption: A typical workflow for characterizing bromodomain inhibitor selectivity.
Experimental Protocols
A common method for determining the binding affinity and selectivity of a bromodomain inhibitor is a competitive displacement assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Objective: To measure the ability of a test compound, such as this compound, to displace a fluorescently labeled ligand from the bromodomain binding pocket.
Materials:
-
Recombinant bromodomain protein (e.g., His-tagged BRD4-BD1)
-
Biotinylated histone peptide ligand (e.g., biotin-H4K5acK8acK12acK16ac)
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated APC (Acceptor)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Reagent Preparation:
-
Prepare a solution of the recombinant bromodomain protein and the Europium-labeled anti-His antibody in assay buffer.
-
Prepare a solution of the biotinylated histone peptide and Streptavidin-conjugated APC in assay buffer.
-
-
Assay Plate Setup:
-
Add the test compound dilutions to the microplate wells.
-
Add the bromodomain/antibody solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Add the histone peptide/Streptavidin-APC solution to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This protocol can be adapted to screen this compound against a wide panel of bromodomains to quantitatively assess its cross-reactivity.
References
- 1. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative proteomics to compare (S)-GNE-987 and GNE-987 treated cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular effects of the potent BRD4 degrader, GNE-987, and its inactive diastereomer, (S)-GNE-987, with a focus on quantitative proteomics analysis. While direct comparative proteomics data for these two specific compounds is not yet publicly available, this document outlines the expected experimental outcomes based on their well-established mechanisms of action. The provided data and protocols serve as a blueprint for researchers designing and interpreting such studies.
GNE-987 is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades the Bromodomain and Extra-Terminal (BET) family of proteins, primarily BRD4, by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In contrast, this compound, its epimer, retains high-affinity binding to BRD4 but is incapable of recruiting VHL, thus failing to induce protein degradation.[2] This key difference makes this compound an ideal negative control for discerning the specific downstream consequences of BRD4 degradation from mere inhibition.
Mechanism of Action: A Tale of Two Epimers
The distinct functionalities of GNE-987 and this compound are rooted in their stereochemistry, which dictates their interaction with the VHL E3 ligase.
-
GNE-987 (The Degrader): This molecule acts as a bridge, simultaneously binding to BRD4 and VHL. This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. This leads to a significant reduction in the cellular levels of BRD4 protein.
-
This compound (The Non-Degrader): While it binds to the bromodomains of BRD4 with similar affinity to GNE-987, the stereochemical change prevents its interaction with VHL.[2] Consequently, it occupies the BRD4 bromodomains, acting as an inhibitor, but does not lead to the degradation of the protein.
This fundamental difference in their mechanism of action is expected to manifest in distinct proteomic signatures.
Expected Quantitative Proteomics Data
A quantitative proteomics experiment, such as one using Tandem Mass Tag (TMT) labeling, would reveal significant differences in protein abundance in cells treated with GNE-987 compared to this compound and a vehicle control (e.g., DMSO). The following tables illustrate the anticipated results from such a study.
This illustrative data assumes treatment of a relevant cancer cell line (e.g., a leukemia line like EOL-1) for a sufficient duration to observe protein degradation and downstream effects.
Table 1: Expected Abundance Changes in Key Proteins
| Protein | Gene | Function | Expected Fold Change (GNE-987 vs. DMSO) | Expected Fold Change (this compound vs. DMSO) | Rationale |
| BRD4 | BRD4 | Epigenetic reader, transcriptional regulator | ↓↓↓ | ~ | GNE-987 induces proteasomal degradation of BRD4. This compound binds but does not degrade. |
| BRD2 | BRD2 | BET family member, transcriptional regulator | ↓↓ | ~ | GNE-987 is known to also degrade other BET family members.[1] this compound is not expected to cause degradation. |
| BRD3 | BRD3 | BET family member, transcriptional regulator | ↓↓ | ~ | GNE-987 can degrade other BET family members.[1] this compound is not expected to cause degradation. |
| MYC | MYC | Transcription factor, oncoprotein | ↓ | ↓ | Both compounds should downregulate MYC, a known downstream target of BRD4, through inhibition of its transcription. |
| VHL | VHL | E3 ubiquitin ligase substrate recognition component | ~ | ~ | The abundance of the E3 ligase itself is not expected to change significantly. |
Key:
-
↓↓↓ : Very strong decrease
-
↓↓ : Strong decrease
-
↓ : Decrease
-
~ : No significant change
Experimental Protocols
To achieve the results outlined above, a rigorous experimental protocol is necessary. The following provides a detailed methodology for a comparative quantitative proteomics study.
Cell Culture and Treatment
-
Cell Line: EOL-1 (acute myeloid leukemia) cells are a suitable model, as GNE-987 has shown high potency in these cells.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Plate cells at a density of 1x10^6 cells/mL. Treat cells in triplicate with:
-
Vehicle (0.1% DMSO)
-
100 nM GNE-987
-
100 nM this compound
-
-
Incubation: Incubate cells for 24 hours to allow for protein degradation and downstream signaling changes.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in a buffer containing a protease and phosphatase inhibitor cocktail.
Protein Digestion and TMT Labeling
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digestion: Digest proteins with trypsin overnight at 37°C.
-
TMT Labeling: Label the resulting peptides with TMT reagents according to the manufacturer's protocol.
-
Sample Pooling: Combine the labeled peptide samples in equal amounts.
Mass Spectrometry and Data Analysis
-
LC-MS/MS: Analyze the pooled, labeled peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Acquisition: Acquire data in a data-dependent manner, selecting the most abundant precursor ions for fragmentation.
-
Database Searching: Search the raw data against a human protein database (e.g., UniProt) using a search algorithm like Sequest or Mascot.
-
Quantification: Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.
-
Statistical Analysis: Perform statistical analysis to identify proteins with significant abundance changes between the different treatment groups.
References
Safety Operating Guide
Navigating the Disposal of (S)-GNE-987: A Guide to Safe Laboratory Practices
For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical compounds like (S)-GNE-987 are paramount to ensuring laboratory safety and environmental protection. As a potent, biologically active small molecule, this compound requires a dedicated disposal protocol. While a specific Safety Data Sheet (SDS) from the manufacturer provides the definitive disposal procedure, this guide offers essential, immediate safety and logistical information based on general best practices for similar research-grade chemical compounds.
The core principle of chemical waste management is to treat all research compounds as potentially hazardous waste.[1] Therefore, never dispose of this compound or its contaminated materials down the sink or in regular trash.[1] The primary and mandated route for disposal is through your institution's Environmental Health and Safety (EHS) program.[1]
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation risk.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a strictly controlled procedure, not an experiment. The following steps outline the general protocol for handling and disposing of this and similar chemical wastes in a laboratory setting.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2] For this compound, you will likely have several types of waste, each requiring a separate, clearly labeled waste container:
-
Solid Waste: This includes unused or expired neat this compound powder, as well as grossly contaminated items such as weighing paper, spatulas, and Eppendorf tubes.
-
Liquid Waste (Non-halogenated): This category is for solutions of this compound dissolved in non-halogenated organic solvents (e.g., DMSO, ethanol).
-
Liquid Waste (Halogenated): If this compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), this waste must be collected separately.
-
Aqueous Waste: This includes dilute aqueous solutions containing this compound. Due to its high potency, even trace amounts can be hazardous, so these solutions should not be disposed of down the drain.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be placed in a designated, puncture-proof sharps container.
-
Contaminated Labware: Disposable labware with minimal residual contamination (e.g., pipette tips, serological pipettes) should be collected in a designated container lined with a chemical waste bag.
Step 2: Container Selection and Labeling
Select sturdy, leak-proof containers that are chemically compatible with the waste they will hold.[1][2] Whenever possible, using the original container for unused solid compound is a good practice.[1]
All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations
-
The primary hazard(s) (e.g., "Toxic," "Biologically Active")
-
The date the container was first used for waste accumulation
-
The name of the principal investigator and the laboratory location
Step 3: Waste Accumulation and Storage
Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the laboratory personnel and should be clearly marked. Ensure that incompatible waste streams are stored separately, for instance, by using secondary containment bins.[3] Keep all waste containers tightly sealed except when adding waste.[2]
Step 4: Scheduling a Waste Pickup
Once a waste container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a pickup. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Quantitative Data for Disposal Consideration
While a specific SDS for this compound is not publicly available, the following table outlines typical parameters researchers must consider for the disposal of potent, small molecule compounds. These values are illustrative and must be confirmed with the compound-specific SDS when available.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions. | Corrosive waste (highly acidic or basic) requires special handling and segregation.[1] |
| Concentration Limits | Varies by substance. For potent compounds, even low concentrations can render a solution hazardous. | Determines if a solution must be treated as hazardous waste. |
| Container Size | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area. | Limits the amount of waste stored in the lab before a scheduled pickup.[1] |
| Flash Point | Liquids with a flash point below 60°C (140°F) are considered ignitable. | Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers.[1] |
Experimental Protocols: Decontamination of Labware
For non-disposable labware (e.g., glassware) that has come into contact with this compound, a thorough decontamination procedure is necessary before it can be washed and reused.
Objective: To effectively remove residual this compound from laboratory glassware.
Materials:
-
Contaminated glassware
-
Appropriate organic solvent in which this compound is soluble (e.g., ethanol, isopropanol)
-
Designated "Rinse Waste" container
-
Standard laboratory detergent
-
Deionized water
-
Personal Protective Equipment (PPE)
Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable organic solvent. This initial rinsate is considered hazardous and must be collected in a designated "Rinse Waste" container.
-
Wash: Wash the triple-rinsed glassware with a standard laboratory detergent and warm water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry completely or place it in a drying oven.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the logical relationships and procedural steps involved.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Decision-making process for categorizing this compound waste.
References
Essential Safety and Logistical Information for Handling (S)-GNE-987
Disclaimer: This document provides general guidance for handling (S)-GNE-987 based on its nature as a potent, research-grade PROTAC BRD4 degrader. A specific Safety Data Sheet (SDS) for this compound is not publicly available but can be requested from suppliers.[1][2][3] Always consult the compound-specific SDS provided by the manufacturer before handling for definitive safety protocols.
This compound is a research chemical designed as a PROTAC (Proteolysis Targeting Chimera) that potently degrades the BRD4 protein.[1][4] Due to its high potency and mechanism of action, it should be handled with caution as a potentially hazardous compound. The following guidelines are based on best practices for handling potent and potentially cytotoxic research compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure when handling this compound. The level of PPE should be determined by the specific procedure and the quantity of the compound being handled.
| Task | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses |
| Weighing of Solid Compound | - Double nitrile gloves- Disposable lab coat or gown- Safety glasses with side shields or safety goggles- Use of a chemical fume hood or a ventilated balance enclosure is highly recommended. |
| Reconstitution and Dilution | - Double nitrile gloves- Disposable lab coat or gown- Safety glasses with side shields or safety goggles- Work should be performed in a chemical fume hood. |
| In Vitro / In Vivo Dosing | - Nitrile gloves- Lab coat- Safety glasses |
| Waste Disposal | - Double nitrile gloves- Disposable lab coat or gown- Safety glasses with side shields or safety goggles |
| Spill Cleanup | - Double nitrile gloves- Disposable lab coat or gown- Safety glasses or safety goggles- Shoe covers- Appropriate respiratory protection (consult SDS) |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.[5]
-
This compound is typically shipped at room temperature.[1][6]
-
For long-term storage, consult the manufacturer's certificate of analysis. Stock solutions are often recommended to be stored at -20°C or -80°C.[7][8]
Weighing and Reconstitution:
-
Perform all weighing and reconstitution of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.
-
Use dedicated spatulas and weighing papers.
-
Reconstitute the compound in a suitable solvent as recommended by the manufacturer or experimental protocol.
Disposal: All waste materials contaminated with this compound should be treated as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated PPE (gloves, lab coats), weighing papers, and empty vials.- Collect in a dedicated, clearly labeled, sealed hazardous waste container. |
| Liquid Waste | - Unused solutions and contaminated solvents.- Collect in a dedicated, clearly labeled, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's safety office. |
| Sharps Waste | - Contaminated needles and syringes.- Dispose of immediately in a designated sharps container for hazardous chemical waste. |
Experimental Protocols
Safe Handling Workflow
The following diagram illustrates a general workflow for the safe handling of potent research compounds like this compound.
Caption: General workflow for safe handling of this compound.
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Caption: Decision-making process for spill response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GNE-987, 2417371-71-0 | BroadPharm [broadpharm.com]
- 3. adooq.com [adooq.com]
- 4. GNE 987 — TargetMol Chemicals [targetmol.com]
- 5. ashp.org [ashp.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
